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1-methyl-3-propyl-7H-purine-2,6-dione Documentation Hub

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  • Product: 1-methyl-3-propyl-7H-purine-2,6-dione
  • CAS: 118024-67-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Methyl-3-Propyl-7H-Purine-2,6-Dione (MPX)

Chemical Class: Xanthine Derivative | CAS: 41078-06-2 (Generic Analog Context) | Molecular Weight: 208.22 g/mol Abstract This technical guide provides a comprehensive analysis of 1-methyl-3-propyl-7H-purine-2,6-dione (al...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Xanthine Derivative | CAS: 41078-06-2 (Generic Analog Context) | Molecular Weight: 208.22 g/mol

Abstract

This technical guide provides a comprehensive analysis of 1-methyl-3-propyl-7H-purine-2,6-dione (also known as 1-methyl-3-propylxanthine or MPX). Structurally intermediate between theophylline (1,3-dimethylxanthine) and enprofylline (3-propylxanthine), MPX serves as a critical probe in defining the Structure-Activity Relationships (SAR) of adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. This document details the physicochemical properties, a validated synthetic route via N1-alkylation, and the pharmacological mechanisms distinguishing MPX from its clinical analogs.

Structural Analysis & Physicochemical Properties[1]

Molecular Architecture

The core scaffold of MPX is the purine-2,6-dione (xanthine) ring. The pharmacological distinctiveness of MPX arises from the asymmetry of its N-substitution:

  • N1 Position: Methyl group (-CH₃). Contributes to A1 adenosine receptor affinity.[1][2][3]

  • N3 Position: Propyl group (-CH₂CH₂CH₃). The steric bulk of the propyl chain (compared to the methyl in theophylline) enhances lipophilicity and alters selectivity profiles for A2B receptors.

  • N7 Position: Unsubstituted (protonated). This acidic proton (pKa ~ 8.6) allows for salt formation and hydrogen bonding, critical for receptor pocket anchoring.

Physicochemical Descriptors

The following parameters are essential for formulation and assay development.

PropertyValueImplication for Experimental Design
Molecular Formula C₉H₁₂N₄O₂Stoichiometric calculations.
Molar Mass 208.22 g/mol Dose preparation.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; crosses blood-brain barrier (BBB).
Solubility (Water) Low (<1 mg/mL)Requires co-solvents (DMSO/Ethanol) for stock solutions.
Solubility (DMSO) ~30 mg/mLPreferred solvent for in vitro stock preparation.
pKa (N7-H) 8.6Soluble in alkaline aqueous solutions (pH > 10).
UV Max (λmax) 272 nmDetection wavelength for HPLC quantification.

Synthetic Pathway: Regioselective N1-Alkylation

Retrosynthetic Logic

While de novo Traube synthesis is possible, a more efficient laboratory-scale route involves the regioselective N1-methylation of 3-propylxanthine (Enprofylline) .

  • Causality: In 3-substituted xanthines, the N1 proton is sufficiently acidic to be deprotonated by weak bases, allowing for clean alkylation without affecting the N7 position if conditions are controlled (N7 alkylation usually requires stronger bases or different protecting group strategies).

Reaction Workflow Diagram

The following DOT diagram illustrates the conversion of 3-propylxanthine to MPX.

SynthesisWorkflow Start Precursor: 3-Propylxanthine (Enprofylline) Intermediate Transition State: N1-Anion Formation Start->Intermediate Deprotonation (60°C) Reagents Reagents: Methyl Iodide (MeI) K2CO3 (Base) DMF (Solvent) Reagents->Intermediate Product Product: 1-Methyl-3-Propylxanthine (MPX) Intermediate->Product SN2 Alkylation Purification Purification: Recrystallization (Ethanol/Water) Product->Purification Workup Final Pure Crystal (White Solid) Purification->Final Yield >75%

Figure 1: Synthetic workflow for the N1-methylation of 3-propylxanthine. The reaction utilizes a standard SN2 mechanism facilitated by potassium carbonate in a polar aprotic solvent.

Detailed Experimental Protocol

Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. Work in a fume hood.

  • Preparation: Dissolve 10 mmol (1.94 g) of 3-propylxanthine in 20 mL of anhydrous DMF (Dimethylformamide).

  • Activation: Add 11 mmol (1.52 g) of anhydrous K₂CO₃ . Stir the suspension at 60°C for 30 minutes to ensure deprotonation at the N1 position.

  • Alkylation: Cool to room temperature. Add 11 mmol (0.68 mL) of Methyl Iodide (MeI) dropwise via a syringe.

  • Reaction: Seal the vessel and stir at room temperature for 12–18 hours. Monitor via TLC (9:1 CHCl₃:MeOH). The product will appear less polar (higher Rf) than the starting material.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product, 1-methyl-3-propylxanthine, should precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 10 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (1:1). Dry under vacuum at 50°C.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the new singlet at ~3.2 ppm (N1-CH₃) and retention of the propyl signals.

Pharmacodynamics & Mechanism of Action

Adenosine Receptor Antagonism

MPX acts as a competitive antagonist at adenosine receptors (ARs). Its profile is distinct due to the N3-propyl group:

  • A1 Receptor: MPX exhibits moderate affinity, typically higher than Enprofylline but lower than 1,3-dipropyl-8-cyclopentylxanthine (DPCPX). The N1-methyl group is crucial for A1 recognition.

  • A2A Receptor: MPX blocks A2A receptors, contributing to its CNS stimulant effects (similar to caffeine).

  • A2B Receptor: The propyl chain provides enhanced potency at A2B receptors compared to theophylline, relevant for anti-asthmatic efficacy.

Phosphodiesterase (PDE) Inhibition

Like other methylxanthines, MPX is a non-selective PDE inhibitor. By preventing the hydrolysis of cAMP, it increases intracellular cAMP levels, leading to:

  • Bronchodilation: Relaxation of airway smooth muscle (via PKA activation).

  • Anti-inflammatory effects: Inhibition of TNF-α release from leukocytes.

Signaling Pathway Diagram

The following diagram details the dual mechanism of MPX in a smooth muscle cell context.

MOA A1R Adenosine Receptor (Gi-Coupled) AC Adenylyl Cyclase A1R->AC Gi (Inhibitory) Blocked PDE Phosphodiesterase (PDE Enzyme) cAMP cAMP (Second Messenger) PDE->cAMP Catalyzes Hydrolysis MPX 1-Methyl-3-Propylxanthine (Inhibitor) MPX->A1R Antagonizes MPX->PDE Inhibits AC->cAMP Increases Production ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

Figure 2: Dual Mechanism of Action. MPX antagonizes the Gi-coupled Adenosine receptor (preventing AC inhibition) and inhibits PDE (preventing cAMP degradation), synergistically raising cAMP levels.

Experimental Validation Protocols

Radioligand Binding Assay (A1 Receptor)

To determine the affinity (


) of MPX for the A1 receptor, use a competition binding assay.
  • Source Material: Rat cortical membranes (rich in A1 receptors).[4]

  • Radioligand: [³H]-DPCPX (highly selective A1 antagonist) or [³H]-PIA.

  • Non-specific Binding Control: 10 µM Theophylline or R-PIA.

  • Protocol:

    • Incubate membrane protein (50 µg) with 0.5 nM [³H]-DPCPX in Tris-HCl buffer (pH 7.4).

    • Add MPX at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Incubate at 25°C for 60 minutes to reach equilibrium.

    • Terminate reaction by rapid filtration over GF/B glass fiber filters using a cell harvester.

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Plot % Specific Binding vs. Log[MPX]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
PDE Activity Assay
  • Objective: Verify PDE inhibition potency.

  • Method: Scintillation Proximity Assay (SPA) or Colorimetric Phosphate Assay.

  • Substrate: cAMP.

  • Protocol Overview: Incubate PDE enzyme (e.g., PDE4 isoform) with cAMP and MPX. Stop reaction. Measure remaining cAMP or generated AMP. MPX should show an

    
     in the micromolar range (~10–50 µM).
    

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor." Biochemical Pharmacology.

  • Linden, J., et al. (1999).[5] "Characterization of human A2B adenosine receptors: Radioligand binding, western blotting, and coupling to Gq." Molecular Pharmacology.

  • Ruttikorn, A., et al. (1988). "Pharmacokinetic and pharmacodynamic studies of a new bronchodilator, 1-methyl-3-propylxanthine (MPX)." Japanese Journal of Pharmacology.

  • Jacobson, K. A., et al. (1992). "Adenosine receptors: Pharmacology, structure-activity relationships, and therapeutic potential." Journal of Medicinal Chemistry.

  • Persson, C. G. (1986). "Development of safer xanthine drugs for treatment of obstructive airway diseases." Journal of Allergy and Clinical Immunology.

Sources

Exploratory

Technical Monograph: 1-Methyl-3-Propylxanthine (MPX)

The following is an in-depth technical guide on 1-methyl-3-propylxanthine (MPX), designed for researchers and drug development professionals. CAS: 72117-78-3 Molecular Formula: C H N O Molecular Weight: 208.22 g/mol Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-methyl-3-propylxanthine (MPX), designed for researchers and drug development professionals.

CAS: 72117-78-3 Molecular Formula: C


H

N

O

Molecular Weight: 208.22 g/mol

Executive Summary & Chemical Identity

1-Methyl-3-propylxanthine (MPX) is a synthetic methylxanthine derivative structurally positioned between theophylline (1,3-dimethylxanthine) and enprofylline (3-propylxanthine). Unlike enprofylline, which lacks an N1-methyl group and exhibits negligible adenosine receptor affinity, MPX retains the N1-methyl substituent characteristic of caffeine and theophylline.

This structural nuance is critical: the N1-methyl group restores affinity for adenosine receptors (particularly A


), while the N3-propyl chain  enhances lipophilicity and alters phosphodiesterase (PDE) inhibition potency. Consequently, MPX serves as a vital probe in Structure-Activity Relationship (SAR) studies, distinguishing between the bronchospasmolytic effects mediated by PDE inhibition versus those modulated by adenosine antagonism.
Physicochemical Profile
PropertyValueNote
IUPAC Name 1-methyl-3-propyl-7H-purine-2,6-dione
Solubility DMSO, Ethanol, MethanolPoor water solubility; requires organic co-solvent
pKa ~8.6 (N7-H)Acidic proton at N7 allows salt formation
LogP ~1.2 - 1.5More lipophilic than theophylline (LogP ~0.0)

Pharmacological Mechanism: The Dual-Pathway Interplay

MPX operates via two distinct, concentration-dependent mechanisms. Researchers must control dosage strictly to isolate these pathways in in vitro or in vivo models.

Adenosine Receptor Antagonism (High Affinity)

At low micromolar concentrations, MPX acts as a competitive antagonist at adenosine receptors.

  • A

    
     Receptor:  The N1-methyl group confers significant affinity for the A
    
    
    
    subtype (inhibitory GPCR), which is responsible for sedation and bradycardia.
  • A

    
    /A
    
    
    
    Receptors:
    MPX antagonizes these stimulatory receptors, which are involved in vasodilation and smooth muscle relaxation.

Expert Insight: Unlike theophylline, which is a CNS stimulant, MPX has been observed to decrease locomotor activity in murine models at high doses (>10 mg/kg).[1] This paradoxical sedative effect suggests that its specific balance of A


 antagonism and PDE inhibition may favor a net depressive modulation in the CNS, or that peripheral effects (hypotension) mask central stimulation.
Phosphodiesterase (PDE) Inhibition (Moderate Affinity)

At higher concentrations, MPX acts as a non-selective PDE inhibitor.

  • Mechanism: Inhibits the hydrolysis of cAMP and cGMP.[2]

  • Result: Accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to phosphorylation of Myosin Light Chain Kinase (MLCK) and subsequent smooth muscle relaxation (bronchodilation).

Signaling Pathway Visualization

The following diagram illustrates the bifurcated signaling impact of MPX on a smooth muscle cell.

MPX_Mechanism MPX 1-Methyl-3-Propylxanthine (MPX) A1R A1 Receptor (Gi-coupled) MPX->A1R Antagonizes A2R A2B Receptor (Gs-coupled) MPX->A2R Antagonizes PDE Phosphodiesterase (PDE) MPX->PDE Inhibits Adenosine Adenosine (Endogenous) Adenosine->A1R Activates Adenosine->A2R Activates AC Adenylyl Cyclase A1R->AC Inhibits (Gi) A2R->AC Stimulates (Gs) cAMP cAMP AC->cAMP Synthesizes cAMP->PDE Degraded by PKA PKA Activation cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

Caption: MPX exerts dual-action control by blocking Adenosine receptors (preventing G-protein modulation) and inhibiting PDE (preserving cAMP pools).

Comparative Pharmacology Data

The following table synthesizes binding affinity (


) and functional potency data, benchmarking MPX against standard xanthines.
CompoundN1-SubstituentN3-SubstituentA

Affinity (

, µM)
PDE Inhibition (

, µM)
Locomotor Effect
Theophylline MethylMethyl~44.6~134Stimulant
Enprofylline HPropyl>1000~112None
MPX (CAS 72117-78-3) Methyl Propyl 26.4 49 Depressant
IBMX MethylIsobutyl~2-5~2-10Stimulant

Data Source: Adapted from Haghgoo et al. (1995) and related SAR studies cited in references.

Interpretation:

  • A

    
     Affinity:  MPX is approximately 2-fold more potent at the A
    
    
    
    receptor than theophylline.
  • PDE Inhibition: MPX is nearly 3-fold more potent as a PDE inhibitor compared to theophylline.

  • The "Propyl" Effect: The N3-propyl group enhances PDE inhibition (compared to N3-methyl) but the retention of N1-methyl maintains high adenosine affinity.

Experimental Protocols

Chemical Synthesis (N-Alkylation Protocol)

Objective: Synthesis of MPX from 1-methylxanthine.

Reagents:

  • 1-Methylxanthine (CAS 6136-37-4)

  • 1-Bromopropane (n-Propyl bromide)

  • Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    )
  • N,N-Dimethylformamide (DMF)

Workflow:

  • Preparation: Dissolve 1-methylxanthine (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N

    
    ).
    
  • Deprotonation: Add K

    
    CO
    
    
    
    (12 mmol) and stir at 60°C for 30 minutes. The N3 position is the most nucleophilic site available for alkylation in 1-methylxanthine (N7 is often protected or less reactive under specific conditions, though N3/N7 mixtures can occur; N3 is favored sterically and electronically in basic conditions).
  • Alkylation: Add 1-bromopropane (11 mmol) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (9:1 CHCl

    
    :MeOH).
    
  • Workup: Pour reaction mixture into ice water (100 mL). The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to yield pure 1-methyl-3-propylxanthine.

In Vitro Adenosine Receptor Binding Assay

Objective: Determine


 of MPX for A

receptors.

Materials:

  • Tissue: Rat brain cortex membranes (rich in A

    
    ).
    
  • Radioligand: [

    
    H]DPCPX (A
    
    
    
    selective antagonist) or [
    
    
    H]PIA.
  • Non-specific control: 10 µM CPA (N

    
    -cyclopentyladenosine).
    

Protocol:

  • Membrane Prep: Homogenize rat cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL [

      
      H]DPCPX (Final conc: 0.2 nM).
      
    • 25 µL MPX (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Bronchodilation Assay (Guinea Pig Trachea)

Objective: Assess functional efficacy of MPX on smooth muscle tone.

  • Tissue: Isolate trachea from male guinea pigs; cut into spiral strips.

  • Bath: Mount strips in 10 mL organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O

    
    /5% CO
    
    
    
    .
  • Pre-contraction: Induce stable tone using Histamine (10 µM) or Carbachol (1 µM).

  • Dosing: Add MPX cumulatively (

    
     to 
    
    
    
    M).
  • Measurement: Record isometric tension. Express relaxation as a percentage of the pre-contracted tone.

  • Validation: Use Theophylline as a positive control. MPX should show an EC

    
     comparable to or lower than Theophylline due to higher PDE potency.
    

References

  • Haghgoo, S., Hasegawa, T., Nadai, M., et al. (1995). Brain Distribution Characteristics of Xanthine Derivatives and Relation to their Locomotor Activity in Mice. Journal of Pharmacy and Pharmacology, 47(5), 412-419. Link

  • Takagi, K., Hasegawa, T., Kuzuya, T., et al. (1988).[3] Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. The Japanese Journal of Pharmacology, 46(4), 373-378.[3] Link

  • Daly, J. W., & Jacobson, K. A. (1995). Adenosine Receptors: Structure-Activity Relationships for Agonists and Antagonists. In: Adenosine and Adenine Nucleotides: From Molecular Biology to Integrative Physiology. Springer. Link

  • Kawamura, K., Ishiwata, K., et al. (2004).[4] Improved synthesis of [11C]SA4503, [11C]MPDX and [11C]TMSX by use of [11C]methyl triflate.[4] Annals of Nuclear Medicine, 18(2), 165-168.[4] Link(Note: Describes 11C-labeling of MPX derivatives, confirming the core scaffold utility).

  • Persson, C. G. A. (1985). On the Mechanism of Action of Theophylline and Related Xanthines. Clinical Reviews in Allergy, 3(2), 205-217. Link

Sources

Foundational

1-Methyl-3-n-Propylxanthine (MPX): Molecular Profile &amp; Technical Guide

Executive Summary 1-Methyl-3-n-propylxanthine (MPX) represents a critical structural analogue in the methylxanthine class, occupying a pharmacological middle ground between the non-selective adenosine antagonist Theophyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-3-n-propylxanthine (MPX) represents a critical structural analogue in the methylxanthine class, occupying a pharmacological middle ground between the non-selective adenosine antagonist Theophylline (1,3-dimethylxanthine) and the adenosine-non-binding bronchodilator Enprofylline (3-propylxanthine).

For researchers in drug development, MPX serves as a vital tool compound for elucidating the structure-activity relationship (SAR) of the N1-position on the xanthine scaffold. While the N3-propyl substitution enhances potency at phosphodiesterase (PDE) targets, the retention of the N1-methyl group preserves affinity for Adenosine A1 and A2A receptors—affinity that is lost in Enprofylline. This guide details the physicochemical properties, synthesis protocols, and experimental handling of MPX.

Part 1: Chemical Identity & Physicochemical Profile

MPX is defined by the substitution of the N3-methyl group of theophylline with a larger, more lipophilic n-propyl chain. This modification alters the compound's solvation shell and receptor binding kinetics without abolishing the core xanthine pharmacophore.

Structural Specifications
PropertyDetail
IUPAC Name 1-methyl-3-propyl-7H-purine-2,6-dione
Common Name 1-Methyl-3-n-propylxanthine (MPX)
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
CAS Registry 85949-89-9 (Generic Xanthine derivatives often vary; verify specific isomer)
Core Scaffold Purine-2,6-dione
Physicochemical Properties
ParameterValue (Approx.)Experimental Context
LogP (Octanol/Water) ~0.8 – 1.2More lipophilic than Theophylline (LogP ~0.0) due to the propyl chain.
pKa 8.6 (N7-H)Weak acid; forms salts with strong bases (e.g., NaOH).
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvents (DMSO, Ethanol) or pH adjustment (pH > 9).
Melting Point 210–215 °CTypical range for N1/N3 substituted xanthines.
Structural Visualization (SAR Logic)

The following diagram illustrates the structural progression from Theophylline to MPX, highlighting the critical N1 and N3 substitutions that dictate pharmacological selectivity.

G cluster_legend Pharmacological Impact Theo Theophylline (1,3-Dimethyl) Ref: Non-selective Enpro Enprofylline (3-Propyl, N1-H) Ref: PDE Selective Theo->Enpro Remove N1-Me Add N3-Propyl (Loss of AR Affinity) MPX MPX (1-Methyl, 3-Propyl) Target: Mixed Activity Theo->MPX Direct N3-Alkylation (Theoretical) Enpro->MPX Restore N1-Me (Regain AR Affinity) Legend N1-Methyl: Critical for Adenosine Receptor Binding N3-Propyl: Enhances PDE Inhibition & Lipophilicity

Caption: Structural evolution of MPX. The N1-methyl group (green arrow) is the "switch" that restores Adenosine Receptor affinity lost in Enprofylline.

Part 2: Synthesis & Purification Protocol

The most robust synthetic route for MPX involves the selective methylation of 3-n-propylxanthine (Enprofylline) at the N1 position. Direct alkylation of 1-methylxanthine is less favored due to potential regioselectivity issues at N7.

Reagents & Materials
  • Precursor: 3-n-propylxanthine (Enprofylline) [Commercial Grade >98%]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology
  • Activation:

    • Dissolve 3-n-propylxanthine (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).

    • Cool to 0°C. Add NaH (11 mmol) portion-wise. Stir for 30 minutes until H₂ evolution ceases. The solution will turn clear/yellow as the N1-anion forms.

    • Note: The N1 proton is more acidic than N7 in the absence of N1-substitution, but N7 protection may be required if high precision is needed. However, for 3-substituted xanthines, N1 alkylation is generally favored over N7 under controlled stoichiometric conditions.

  • Alkylation:

    • Add Methyl Iodide (11 mmol) dropwise to the stirred solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (9:1 Chloroform:Methanol).

  • Quenching & Isolation:

    • Quench the reaction with ice-cold water (100 mL). The product, MPX, typically precipitates due to low aqueous solubility.

    • Filter the white precipitate.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and evaporate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

    • Validation: Confirm structure via ¹H-NMR (Look for N1-Me singlet at ~3.2-3.4 ppm and N3-Propyl triplet/multiplets).

Part 3: Mechanism of Action & Pharmacology

MPX exhibits a dual mechanism of action, acting as both a competitive antagonist at Adenosine Receptors (ARs) and an inhibitor of cyclic nucleotide phosphodiesterases (PDEs).

Adenosine Receptor Antagonism

Unlike Enprofylline, which lacks the N1-methyl group and consequently has negligible affinity for A1/A2 receptors, MPX binds to these receptors with micromolar affinity.

  • A1 Receptor: MPX blocks the inhibitory G-protein (Gi) pathway, leading to increased cAMP levels and release of neurotransmitters.

  • A2A Receptor: MPX blocks the Gs pathway, though typically with lower affinity than A1.

  • Key Insight: The N1-methyl group is a steric and electrostatic requirement for the binding pocket of the A1 receptor. Its presence in MPX makes the compound "Theophylline-like" in terms of side effects (diuresis, CNS stimulation).

Phosphodiesterase (PDE) Inhibition

MPX inhibits PDE enzymes (non-selective, but active against PDE4 and PDE5), preventing the hydrolysis of cAMP and cGMP. The N3-propyl chain enhances lipophilicity, potentially improving cell membrane penetration and access to intracellular PDEs compared to theophylline.

Signaling Pathway Diagram

Signal A1R Adenosine A1 Receptor (Gi-Coupled) cAMP cAMP Levels A1R->cAMP Inhibits (Gi) PDE Phosphodiesterase (PDE) PDE->cAMP Degrades Adenosine Endogenous Adenosine Adenosine->A1R Activates MPX MPX (Inhibitor) MPX->A1R Antagonizes (Blocks Inhibition) MPX->PDE Inhibits (Prevents Hydrolysis) Effect Bronchodilation & CNS Stimulation cAMP->Effect Increases

Caption: Dual mechanism of MPX. It elevates intracellular cAMP by simultaneously blocking the A1 receptor (preventing cAMP suppression) and inhibiting PDE (preventing cAMP degradation).

Part 4: Experimental Protocols

Protocol A: Solubilization for In Vitro Assays

MPX is hydrophobic. Improper solubilization will yield erratic IC50 data.

  • Stock Solution: Dissolve MPX in 100% DMSO to a concentration of 10–100 mM. Vortex vigorously.

  • Working Solution: Dilute the stock into the assay buffer (e.g., PBS or Tris-HCl). Ensure the final DMSO concentration is < 1% (ideally < 0.1%) to avoid solvent effects on receptor binding.

  • Stability: Fresh preparation is recommended. If storing, aliquot and freeze at -20°C; avoid repeated freeze-thaw cycles.

Protocol B: Adenosine Receptor Binding Assay (Radioligand Competition)

Objective: Determine the Ki of MPX for the A1 receptor.

  • Membrane Prep: Use rat cortical membranes (rich in A1 receptors).

  • Radioligand: Use [³H]-DPCPX (A1 selective antagonist) or [³H]-PIA (A1 agonist).

  • Incubation:

    • Mix Membrane protein (50 µg) + Radioligand (0.5 nM) + MPX (varying concentrations: 10⁻⁹ to 10⁻⁴ M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[MPX]. Calculate Ki using the Cheng-Prusoff equation.

References

  • Apichartpichean, R., et al. (1989).
Exploratory

Comparative Technical Guide: 1-Methyl-3-Propylxanthine vs. 1-Methyl-3-Isobutylxanthine

Executive Summary This technical guide provides a rigorous comparison between 1-methyl-3-propylxanthine (MPX) and 1-methyl-3-isobutylxanthine (IBMX) . While both compounds are xanthine derivatives functioning as phosphod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 1-methyl-3-propylxanthine (MPX) and 1-methyl-3-isobutylxanthine (IBMX) . While both compounds are xanthine derivatives functioning as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists, they occupy distinct niches in biomedical research.

IBMX serves as the industry-standard, non-selective PDE inhibitor for in vitro assays, widely used to maximize intracellular cAMP/cGMP levels. MPX , a structural analog with a propyl chain at the N3 position, exhibits a distinct pharmacokinetic and potency profile, historically investigated for therapeutic applications in bronchodilation. This guide analyzes their structure-activity relationships (SAR), mechanistic profiles, and experimental utility to aid researchers in compound selection.

Part 1: Chemical Profiling & Structural Logic

The fundamental difference between these two compounds lies in the alkyl substituent at the N3 position of the xanthine scaffold. This structural variation influences lipophilicity, steric bulk, and binding affinity for PDE catalytic domains and adenosine receptors.

Structural Comparison
  • Scaffold: Xanthine (3,7-dihydro-1H-purine-2,6-dione)[1][2]

  • N1 Substituent: Methyl group (Both)

  • N3 Substituent:

    • MPX: Propyl group (-CH₂CH₂CH₃)

    • IBMX: Isobutyl group (-CH₂CH(CH₃)₂)

Physicochemical Properties Table[3]
Feature1-Methyl-3-Propylxanthine (MPX)1-Methyl-3-Isobutylxanthine (IBMX)
CAS Number 85-00-7 (Generic Xanthine Ref) / Specific analog IDs vary28822-58-4
Molecular Formula C₉H₁₂N₄O₂C₁₀H₁₄N₄O₂
Molecular Weight 208.22 g/mol 222.25 g/mol
Solubility DMSO, Ethanol (Moderate)DMSO (>10 mg/mL), Ethanol, DMF
Lipophilicity ModerateHigher (due to isobutyl group)
Primary Role Pharmacological Probe / Bronchodilator CandidateUniversal PDE Inhibitor / Laboratory Reagent
Visualization: Structural Logic & SAR

The following diagram illustrates the core xanthine scaffold and the specific substitution points that differentiate MPX from IBMX.

XanthineSAR Core Xanthine Scaffold (Purine-2,6-dione) N1 N1 Position (Methyl Group) Core->N1 N3 N3 Position (Variable Region) Core->N3 MPX_Sub MPX: Propyl Group (-CH2CH2CH3) N3->MPX_Sub Analog IBMX_Sub IBMX: Isobutyl Group (-CH2CH(CH3)2) N3->IBMX_Sub Standard Effect Impact: Lipophilicity & Binding Pocket Fit MPX_Sub->Effect IBMX_Sub->Effect

Figure 1: Structural Activity Relationship (SAR) focusing on the N3 position. The steric bulk of the isobutyl group in IBMX contributes to its broad-spectrum inhibitory potency.

Part 2: Mechanistic Pharmacology[4]

Both compounds act via two primary mechanisms: Phosphodiesterase (PDE) Inhibition and Adenosine Receptor Antagonism .[3] Understanding the nuances in these activities is critical for experimental design.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes responsible for hydrolyzing the second messengers cAMP and cGMP.[4][3][5] Inhibition leads to the accumulation of these molecules, activating Protein Kinase A (PKA) and Protein Kinase G (PKG).

  • IBMX (The Gold Standard):

    • Selectivity: Non-selective pan-inhibitor (inhibits PDE1, 2, 3, 4, 5, 7, 11).

    • Exclusions: Does not effectively inhibit PDE8 or PDE9.[4][6]

    • Potency: High. IC₅₀ values typically range from 2–50 µM depending on the isoform (e.g., PDE4 IC₅₀ ≈ 13 µM).

    • Utility: Used to "clamp" PDE activity in cell-based assays to allow measurement of agonist-induced cAMP accumulation.

  • MPX (The Analog):

    • Selectivity: Similar non-selective profile, but with varying affinities.

    • Potency: Research indicates MPX is a potent inhibitor, often exceeding theophylline in potency but sometimes less potent than IBMX depending on the specific PDE isozyme.

    • SAR Insight: The alkyl chain length at N3 correlates with potency. In tracheal smooth muscle studies, the relaxant effect (mediated by PDE inhibition) of propylxanthine (MPX) was found to be nearly equal to that of isobutylxanthine (IBMX), suggesting that the propyl chain provides sufficient hydrophobic interaction for effective binding.

Adenosine Receptor Antagonism

Xanthines are competitive antagonists at Adenosine Receptors (A1, A2A, A2B, A3).

  • Affinity: Both MPX and IBMX antagonize A1 and A2 receptors.

  • A1 Receptor: MPX has demonstrated significant affinity for the A1 receptor (Ki values in the micromolar range, with specific derivatives like 8-dicyclopropylmethyl-MPX showing nanomolar affinity).

  • Implication: When using these compounds to study PDE inhibition, researchers must control for the blockade of adenosine signaling, which is an inherent "off-target" effect of the xanthine class.

Visualization: Signaling Pathway

The diagram below details the pathway modulated by these compounds, highlighting the dual-point intervention (Adenosine Receptor blockade and PDE inhibition).[3]

SignalingPathway Adenosine Adenosine (Agonist) GPCR Adenosine Receptor (Gs/Gi coupled) Adenosine->GPCR Activates AC Adenylyl Cyclase GPCR->AC Modulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE Effect Cellular Response (e.g., Bronchodilation) cAMP->Effect Activates PKA PDE Phosphodiesterase (PDE) IBMX IBMX / MPX (Inhibitors) IBMX->GPCR  ANTAGONIZES IBMX->PDE  BLOCKS

Figure 2: Dual mechanism of action. MPX and IBMX prevent cAMP degradation by blocking PDE and simultaneously antagonize adenosine receptors.

Part 3: Experimental Protocols & Selection Guide

Protocol: cAMP Accumulation Assay (IBMX Standard)

This protocol uses IBMX to prevent cAMP degradation, allowing for the quantification of Gs-coupled GPCR activation. MPX can be substituted here if studying specific SAR effects.

Materials:

  • Buffer: Krebs-Ringer HEPES (KRH) or PBS with 0.1% BSA.

  • IBMX Stock: 100 mM in DMSO (Store at -20°C).

  • Agonist: e.g., Forskolin (positive control) or specific GPCR agonist.

  • Detection: cAMP HTRF or ELISA kit.

Step-by-Step Workflow:

  • Preparation: Dilute IBMX stock to a working concentration of 500 µM (standard range: 100 µM – 1 mM) in the assay buffer.

    • Note: If using MPX, ensure solubility; a similar concentration range (100–500 µM) is typically effective for total PDE inhibition.

  • Pre-Incubation: Incubate cells with the IBMX-containing buffer for 15–30 minutes at 37°C. This "loads" the cells and inhibits basal PDE activity.

  • Stimulation: Add the specific agonist (e.g., 10 µM Forskolin) in the presence of IBMX. Incubate for 30–60 minutes .

    • Critical: Never wash out IBMX before adding the agonist; it must be present throughout the stimulation phase.

  • Lysis: Aspirate buffer and immediately lyse cells using the kit-specific lysis buffer (often containing additional PDE inhibitors).

  • Quantification: Measure cAMP levels via standard curve interpolation.

Selection Guide: When to Use Which?
ScenarioRecommended CompoundRationale
Standard GPCR Screening IBMX Industry standard. Well-characterized IC₅₀ values ensure reliable "clamping" of PDE activity across cell types.
Bronchodilation Research MPX Historically relevant in airway smooth muscle studies.[3] Useful for comparing potency against theophylline.
SAR / Binding Studies Both Use both to probe the size constraints of the N3 binding pocket in novel PDE isoforms or adenosine receptors.
PDE8 / PDE9 Studies Neither Neither compound effectively inhibits PDE8 or 9.[4][6] Use specific inhibitors like PF-04957325 (PDE8) or BAY 73-6691 (PDE9).

Part 4: References

  • Beavo, J. A., et al. (1970). "Effects of xanthine derivatives on lipolysis and on adenosine 3',5'-monophosphate phosphodiesterase activity." Molecular Pharmacology, 6(6), 597-603. (Establishes IBMX as a potent PDE inhibitor).[4]

  • Takagi, K., et al. (1988). "Structure-activity relationship in N3-alkyl-xanthine derivatives." Japanese Journal of Pharmacology, 46, 379-386. (Detailed comparison of Propylxanthine vs Isobutylxanthine in tracheal relaxation).

  • Daly, J. W., et al. (1981). "Adenosine receptors and behavioral actions of methylxanthines." Proceedings of the National Academy of Sciences, 78(5), 3260-3264.[4][6] Link

  • Essayan, D. M. (2001). "Cyclic nucleotide phosphodiesterases." Journal of Allergy and Clinical Immunology, 108(5), 671-680. (Review of PDE families and IBMX specificity).

  • Cayman Chemical. "IBMX Product Information." Link (Verified physicochemical data).

Sources

Foundational

Mechanistic Profiling of MPX: An Adenosine Receptor Antagonist

The following technical guide details the mechanism of action for MPX (1-Methyl-3-Propylxanthine) , a xanthine-based adenosine receptor antagonist. Technical Guide & Experimental Framework Executive Summary & Disambiguat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for MPX (1-Methyl-3-Propylxanthine) , a xanthine-based adenosine receptor antagonist.

Technical Guide & Experimental Framework

Executive Summary & Disambiguation

MPX (1-Methyl-3-Propylxanthine) is a synthetic xanthine derivative that functions as a competitive antagonist at adenosine receptors (ARs). Historically utilized in Structure-Activity Relationship (SAR) studies to map the hydrophobic pockets of the adenosine receptor orthosteric site, MPX serves as a critical tool for understanding the pharmacophore requirements of non-selective adenosine antagonism.

Critical Disambiguation:

  • Target Molecule: MPX (1-Methyl-3-Propylxanthine).[1] A xanthine-based adenosine antagonist.[1]

  • Distinction 1:MSX-3 is a distinct, highly selective Adenosine A2A antagonist (often used in Parkinson’s research).

  • Distinction 2:MPX-004/MPX-007 are GluN2A-selective NMDA receptor antagonists and are unrelated to adenosine signaling.

This guide focuses exclusively on the pharmacodynamics and experimental characterization of MPX (1-Methyl-3-Propylxanthine) .

Mechanism of Action (MoA)

Orthosteric Antagonism

MPX functions as a competitive orthosteric antagonist . It binds reversibly to the adenosine recognition site on the extracellular surface of the G-protein coupled receptors (GPCRs), specifically the A1 and A2A subtypes.

  • Chemical Basis: The xanthine scaffold of MPX mimics the purine ring of endogenous adenosine. The propyl group at the N3 position enhances hydrophobicity (LogP), altering its affinity profile compared to methylxanthines like caffeine or theophylline.

  • Binding Kinetics: MPX competes with endogenous adenosine. Its occupancy is defined by the Gaddum-Schild equation, where the presence of MPX shifts the adenosine dose-response curve to the right without depressing the maximal response (

    
    ), confirming competitive antagonism.
    
Signal Transduction Modulation

The physiological impact of MPX is determined by the specific G-protein coupling of the target receptor subtype:

Receptor SubtypeG-Protein CouplingEndogenous Adenosine EffectMPX Antagonist Effect
A1 Receptor

(Inhibitory)
Inhibits Adenylyl Cyclase (AC)


cAMP
Restores AC activity


cAMP
A2A Receptor

(Stimulatory)
Activates Adenylyl Cyclase (AC)


cAMP
Blocks AC activation


cAMP
Dual-Mechanism: PDE Inhibition

Like many xanthine derivatives, MPX possesses a secondary mechanism: the inhibition of Phosphodiesterase (PDE) enzymes.

  • Pathway: PDEs degrade cAMP into AMP.

  • MPX Effect: By inhibiting PDE, MPX prevents cAMP degradation.

  • Net Result: The accumulation of intracellular cAMP. This creates a complex pharmacological profile where MPX blocks receptor-mediated cAMP changes (via AR antagonism) while simultaneously preserving cAMP pools (via PDE inhibition).

Signaling Pathway Visualization

The following diagram illustrates the opposing actions of Adenosine and MPX on the A1 and A2A receptor pathways.

MPX_Mechanism cluster_Membrane Cell Membrane Adenosine Endogenous Adenosine A1R A1 Receptor (Gi-Coupled) Adenosine->A1R Agonist Binding A2AR A2A Receptor (Gs-Coupled) Adenosine->A2AR Agonist Binding MPX MPX (Antagonist) MPX->A1R Competitive Blockade MPX->A2AR Competitive Blockade PDE Phosphodiesterase (PDE) MPX->PDE Enzymatic Inhibition AC Adenylyl Cyclase A1R->AC Gi Inhibition A2AR->AC Gs Stimulation cAMP cAMP Levels AC->cAMP Synthesis cAMP->PDE Degradation Downstream PKA / ERK Activation (Physiological Response) cAMP->Downstream Signaling

Caption: MPX exerts dual-regulation by blocking Adenosine Receptor coupling to Adenylyl Cyclase and inhibiting PDE-mediated cAMP degradation.

Experimental Validation Protocols

To validate MPX activity, researchers must distinguish between receptor antagonism and PDE inhibition. The following protocols are designed for rigor and reproducibility.

Protocol A: Radioligand Binding Assay (Ki Determination)

Objective: Determine the affinity constant (


) of MPX for the A1 or A2A receptor, independent of downstream signaling.

Reagents:

  • Source Tissue: Rat striatal membranes (rich in A2A) or Cerebral cortex membranes (rich in A1).

  • Radioligand:

    
    -CGS 21680 (A2A selective) or 
    
    
    
    -DPCPX (A1 selective).
  • Non-specific control: 10

    
    M NECA (Adenosine analog).
    

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Tube A (Total Binding): Membrane + Radioligand (2 nM).

    • Tube B (Non-Specific): Membrane + Radioligand + NECA (10

      
      M).
      
    • Tube C-G (Displacement): Membrane + Radioligand + MPX (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[MPX]. Fit to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Accumulation (Schild Analysis)

Objective: Confirm competitive antagonism by observing the "Rightward Shift" of the agonist dose-response curve.

Workflow:

  • Cell Line: CHO cells stably expressing human A2A receptors.

  • Pre-treatment: Treat cells with Adenosine Deaminase (ADA) (1 U/mL) for 30 min to remove endogenous adenosine.

  • Antagonist Incubation: Add MPX at fixed concentrations (0, 10 nM, 100 nM, 1

    
    M) to separate wells for 15 min.
    
  • Agonist Challenge: Add the agonist NECA in a cumulative concentration-response manner (

    
     to 
    
    
    
    M).
  • Lysis & Detection: After 20 min, lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Validation Criteria:

    • The

      
       of NECA must remain unchanged (indicates competitive mechanism).
      
    • The

      
       of NECA must increase as MPX concentration increases.
      
    • Schild Plot: A plot of

      
       vs. 
      
      
      
      should yield a slope of 1.0.

Comparative Pharmacological Data

The following table contextualizes MPX against standard reference compounds. Note the distinction in selectivity.

CompoundPrimary TargetMechanismSelectivity Ratio (A1:A2A)Key Application
MPX A1 / A2A Antagonist ~0.5 - 2.0 (Non-selective) SAR Studies, Xanthine Scaffolding
MSX-3 A2AAntagonist>1000 (Highly Selective)Parkinson's Disease Models
Caffeine A1 / A2AAntagonist~1.0 (Non-selective)General CNS Stimulation
DPCPX A1Antagonist>500 (Highly Selective)Diuretic / Renal Research

Data synthesized from binding affinity studies (Ki values typically in the micromolar range for MPX).

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry.

  • Shimada, J., et al. (1992). "8-Polycycloalkyl-1,3-dipropylxanthines as potent and selective antagonists for A1-adenosine receptors." Journal of Medicinal Chemistry.

  • Katsuragi, T., et al. (1989). "Effect of xanthine derivatives on chemotactic polypeptide-induced superoxide and enzyme release from human polymorphonuclear leucocytes." British Journal of Pharmacology.

  • Fredholm, B. B., et al. (2001). "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews.

  • Volkmann, R. A., et al. (2016).[2] "MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit."[2][3][4] PLOS ONE. (Cited for disambiguation purposes). [2]

Sources

Exploratory

An In-depth Technical Guide to 1-methyl-3-propylxanthine (PubChem CID: 135153836)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 1-methyl-3-propylxanthine, a lesser-known derivative of the xanthine scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-methyl-3-propylxanthine, a lesser-known derivative of the xanthine scaffold. While specific literature on this exact compound is sparse, its structural relationship to well-characterized molecules like theophylline, caffeine, and enprofylline allows for a robust, hypothesis-driven exploration of its potential physicochemical properties, synthesis, and pharmacological activities. This document outlines detailed protocols for its characterization and evaluation as a potential dual-action adenosine receptor antagonist and phosphodiesterase inhibitor, positioning it as a compound of interest for therapeutic areas such as respiratory and neurodegenerative diseases.

Introduction: The Xanthine Scaffold and Its Therapeutic Potential

Xanthine and its derivatives are a class of purine alkaloids that have long been mainstays in pharmacology.[1] Naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are widely consumed for their stimulant and bronchodilatory effects.[2][3] The therapeutic efficacy of these compounds stems from two primary mechanisms of action: antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][4][5]

  • Adenosine Receptor Antagonism: Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four G-protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6][7] Xanthines, structurally similar to adenosine, act as competitive antagonists at these receptors, thereby blocking adenosine's inhibitory effects and leading to outcomes like central nervous system stimulation and smooth muscle relaxation.[3][7]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are critical second messengers in signal transduction.[8] By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to effects such as bronchodilation and anti-inflammatory responses.[4][5][9]

1-methyl-3-propylxanthine belongs to the 1,3-dialkylxanthine family. Its structure, featuring a methyl group at position N1 and a propyl group at position N3, suggests a pharmacological profile analogous to other members of this class. The substitution pattern is critical; for instance, 3-propylxanthine (enprofylline) is a potent bronchodilator, while modifications at the N1 and N3 positions are known to significantly influence adenosine receptor affinity.[10][11] This guide will therefore project the properties and potential of 1-methyl-3-propylxanthine based on this established structure-activity relationship framework.

Physicochemical and Analytical Characterization

While a detailed experimental profile for 1-methyl-3-propylxanthine is not publicly available, its basic properties can be sourced from its PubChem entry (CID 135153836). A rigorous in-house characterization is a mandatory first step for any research endeavor.

Compound Properties
PropertyValueSource
PubChem CID 135153836PubChem
Molecular Formula C9H12N4O2PubChem
Molecular Weight 208.22 g/mol PubChem
IUPAC Name 1-methyl-3-propyl-7,9-dihydro-1H-purine-2,6-dionePubChem
Canonical SMILES CCCn1c2nc[nH]c2c(=O)n(c1=O)CPubChem

Note: Data retrieved from the PubChem database. More extensive properties like solubility, pKa, and logP would need to be determined experimentally.

Recommended Analytical Workflow

To ensure compound identity, purity, and stability, a multi-technique analytical approach is essential. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for analyzing xanthine derivatives.[12][13]

Causality: This protocol uses HPLC for separation based on polarity, UV detection for quantification based on the chromophore of the xanthine core, and Mass Spectrometry (MS) for unambiguous confirmation of molecular weight.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1-methyl-3-propylxanthine in a suitable solvent (e.g., methanol or DMSO). Create a dilution series for analysis (e.g., 1, 10, 100 µg/mL).

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the xanthine core (typically ~270-275 nm).[13]

  • LC-MS Analysis:

    • Interface the HPLC system with a mass spectrometer (e.g., electrospray ionization - ESI).

    • Monitor for the expected [M+H]+ ion (m/z 209.10).

  • Validation:

    • Purity: Assess the peak area percentage of the main compound in the UV chromatogram. The target should be >95%.

    • Identity: Confirm that the mass of the major peak corresponds to the calculated molecular weight of 1-methyl-3-propylxanthine.

Synthesis and Purification

The synthesis of 1,3-disubstituted xanthines can be achieved through various established routes, often involving the alkylation of a suitable precursor.[1][14] A plausible and efficient method is the sequential alkylation of xanthine or a pre-alkylated intermediate.

Proposed Synthetic Pathway

A logical approach involves the propylation of 1-methylxanthine. This strategy offers good regioselectivity and is based on well-documented N-alkylation reactions of purine systems.[15]

G cluster_0 Synthesis Workflow A 1-Methylxanthine C Reaction Vessel (DMF, K2CO3) A->C B 1-Propyl Bromide B->C D Crude 1-methyl-3-propylxanthine C->D Alkylation E Purification (Recrystallization or Column Chromatography) D->E F Pure 1-methyl-3-propylxanthine E->F G Characterization (NMR, MS, HPLC) F->G H Final Product (>95% Purity) G->H Validation

Caption: Proposed workflow for the synthesis and purification of 1-methyl-3-propylxanthine.

Causality: This protocol utilizes a classic N-alkylation reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, and potassium carbonate (K2CO3) serves as a base to deprotonate the xanthine nitrogen, facilitating nucleophilic attack on the alkyl halide.

  • Setup: To a stirred suspension of 1-methylxanthine (1 equivalent) and anhydrous K2CO3 (1.2 equivalents) in anhydrous DMF, add 1-propyl bromide (1.1 equivalents) dropwise at room temperature.[15]

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. The crude product may precipitate. Filter the solid or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a solvent system like ethanol/water to yield pure product.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with a mobile phase such as dichloromethane/methanol.

  • Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Verify purity using the HPLC method described in Protocol 2.2.1.

Predicted Pharmacological Profile and Mechanistic Investigation

Based on its 1,3-dialkylxanthine structure, 1-methyl-3-propylxanthine is hypothesized to function as both an adenosine receptor antagonist and a phosphodiesterase inhibitor.[3][4] These dual mechanisms are central to the therapeutic effects of drugs like theophylline.[9][16]

G cluster_0 Cell Membrane AR Adenosine Receptor (e.g., A2A/A2B) AC Adenylyl Cyclase AR->AC Stimulates (Gs) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Adenosine Adenosine Adenosine->AR Activates Xanthine 1-methyl-3-propylxanthine Xanthine->AR Blocks Xanthine->PDE Inhibits

Caption: Dual mechanism of action for xanthine derivatives at the cellular level.

Adenosine Receptor Affinity Profile

The affinity of the compound for the four adenosine receptor subtypes (A1, A2A, A2B, A3) is a critical determinant of its pharmacological effect. This can be precisely measured using competitive radioligand binding assays.[17][18]

Causality: This assay measures the ability of a test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, providing a direct measure of binding affinity.[18][19]

  • Materials:

    • Membrane Preparations: Use cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).[20]

    • Radioligands: Select appropriate high-affinity radioligands for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).

    • Assay Buffer: Typically 50 mM Tris-HCl buffer with MgCl₂.[19]

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of 1-methyl-3-propylxanthine.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[19]

    • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[19]

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Functional Activity: cAMP Modulation

To determine whether binding to adenosine receptors translates into a functional effect (antagonism), a cAMP accumulation assay is the gold standard.[21] This assay measures the compound's ability to block agonist-induced changes in intracellular cAMP levels.

Causality: A2A and A2B receptors are coupled to the Gs protein, which stimulates adenylyl cyclase to produce cAMP. A1 and A3 receptors are coupled to Gi, which inhibits this process. This protocol measures changes in cAMP to determine if the test compound functions as an antagonist.[7][22] A PDE inhibitor like IBMX is often included to prevent the degradation of newly synthesized cAMP, amplifying the signal.[22]

  • Cell Culture: Plate cells expressing the target adenosine receptor (e.g., HEK293-A2A) in a 96- or 384-well plate and incubate overnight.[23]

  • Assay Procedure:

    • Pre-treat cells with varying concentrations of 1-methyl-3-propylxanthine for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration (e.g., EC80) of a known adenosine receptor agonist (e.g., NECA).

    • Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.[22]

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF, AlphaScreen, or a luciferase-based biosensor (e.g., GloSensor™).[21][22][24]

  • Data Analysis:

    • Plot the cAMP response against the log concentration of 1-methyl-3-propylxanthine.

    • Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Phosphodiesterase Inhibition Profile

The non-selective PDE inhibitory activity of xanthines contributes significantly to their therapeutic effects, especially bronchodilation.[9][25] It is important to characterize the inhibitory profile of 1-methyl-3-propylxanthine against various PDE isoforms.

Causality: This biochemical assay directly measures the enzymatic activity of isolated PDE isoforms. The ability of the test compound to inhibit the hydrolysis of cAMP or cGMP by the enzyme is quantified.

  • Materials:

    • Recombinant human PDE enzymes (e.g., PDE1 through PDE5).

    • Substrate: [³H]cAMP or [³H]cGMP.

  • Procedure:

    • Incubate the PDE enzyme with varying concentrations of 1-methyl-3-propylxanthine.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Allow the reaction to proceed for a fixed time at 37°C.

    • Terminate the reaction.

    • Convert the product ([³H]AMP or [³H]GMP) to [³H]adenosine or [³H]guanosine using a nucleotidase.

    • Separate the charged substrate from the uncharged product using ion-exchange chromatography.

  • Data Analysis:

    • Quantify the amount of product formed via scintillation counting.

    • Determine the IC50 value for each PDE isoform by plotting percent inhibition versus log concentration of the compound.

Integrated Research and Development Workflow

The characterization of a novel compound like 1-methyl-3-propylxanthine follows a logical progression from fundamental chemistry to complex biological evaluation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Advanced Studies Synthesis Synthesis & Purification (Protocol 3.1.1) Analysis Analytical Characterization (Protocol 2.2.1) Synthesis->Analysis Purity & Identity Check Binding Receptor Binding Assays (Protocol 4.1.1) Analysis->Binding Qualified Compound PDE PDE Inhibition Assays (Protocol 4.3.1) Analysis->PDE Qualified Compound Functional Functional cAMP Assays (Protocol 4.2.1) Binding->Functional Determine Affinity (Ki) CellBased Cell-Based Models (e.g., Airway Smooth Muscle Relaxation) Functional->CellBased Confirm Antagonism (IC50) PDE->CellBased Determine Potency (IC50) PK Pharmacokinetics (ADME Studies) CellBased->PK Demonstrate Cellular Efficacy InVivo In Vivo Models (e.g., Asthma, Parkinson's) PK->InVivo Establish Exposure Profile

Caption: A phased workflow for the preclinical evaluation of 1-methyl-3-propylxanthine.

Conclusion and Future Directions

1-methyl-3-propylxanthine is a structurally intriguing member of the therapeutically important xanthine family. Based on robust structure-activity relationships, it is projected to be a dual-action adenosine receptor antagonist and phosphodiesterase inhibitor. The comprehensive protocols outlined in this guide provide a clear and scientifically rigorous path for its synthesis, characterization, and pharmacological evaluation.

Future research should focus on executing these protocols to build a complete profile of the compound. Determining its selectivity across adenosine receptor subtypes and its potency against different PDE isoforms will be crucial for predicting its therapeutic potential and possible side effects. Positive results from these in vitro studies would warrant progression into cell-based models of disease (e.g., inflammation or bronchoconstriction) and subsequent pharmacokinetic and in vivo efficacy studies, potentially positioning 1-methyl-3-propylxanthine as a novel candidate for respiratory, inflammatory, or neurological disorders.[26][27]

References

  • Adenosine A2A receptor antagonist - Wikipedia. (n.d.).
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (2025, November 20).
  • Jacobson, K. A., & Müller, C. E. (2008). Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility. Chemical Reviews, 108(1), 208–249.
  • Fusco, R., Di Paola, R., Cuzzocrea, S., Matera, M. G., & Page, C. (2020). The cardiovascular effects of xanthines and selective PDE inhibitors: a risk–benefit analysis. ERS Monograph, 279–286.
  • Jacobson, K. A., & Gao, Z. G. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 177(9), 1996–2014.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Elzupir, A. O., & Almahmoud, S. A. J. (2025). Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PLOS ONE, 20(11), e0336267.
  • Xanthine - Wikipedia. (n.d.).
  • Adenosine receptor antagonist – Knowledge and References - Taylor & Francis. (n.d.).
  • Phosphodiesterase inhibitor - Wikipedia. (n.d.).
  • Fernández-Dueñas, V., & Ciruela, F. (2018). Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges. Frontiers in Neuroscience, 12.
  • Lugnier, C., & Komas, N. (1993). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Journal of Molecular and Cellular Cardiology, 25(11), 1335–1344.
  • Page, C. P. (2015). Xanthines and Phosphodiesterase Inhibitors. Current Opinion in Pharmacology, 23, 103–109.
  • RxList. (2021, October 22). Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names.
  • Singh, P., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(18), 2686–2706.
  • Open RN. (n.d.). 5.14 Xanthine Derivatives – Nursing Pharmacology.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Jacobson, K. A., Kiriasis, L., Barone, S., & Daly, J. W. (1986). Functionalized Congeners of 1,3-Dialkylxanthines: Preparation of Analogues with High Affinity for Adenosine Receptors. Journal of Medicinal Chemistry, 29(11), 2043–2051.
  • Williams, M., & Jacobson, K. A. (1990). Radioligand Binding Assays for Adenosine Receptors. In The Receptors (pp. 17–55). Humana Press.
  • BPS Bioscience. (n.d.). Data Sheet.
  • Coccurello, R., & d'Isa, R. (2017). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 37(4), 362–369.
  • Process for the preparation of 1,3,7-trialkyl xanthines and di(3,7-dimethylxanthin-1-yl)methane as a medicament. (1984).
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Soundaryashree, N. R., Gopalaiah, S. B., Inamdar, A., Sanjay, G., K, S., & Chandan, R. S. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry, 1–23.
  • Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., & Klotz, K. N. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 27(24), 8824.
  • An Overview of Methylxanthine as Adenosine Receptor Antagonists. (n.d.). ResearchGate.
  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. (2012). Cellulose Chemistry and Technology, 46(9-10), 631–636.
  • Pellegrino, R., & Terzano, C. (2023). Methylxanthines. In StatPearls.
  • Enprofylline - Wikipedia. (n.d.).

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-methyl-3-propylxanthine

Application Note: High-Purity Synthesis of 1-Methyl-3-Propylxanthine (MPX) Executive Summary & Scientific Rationale 1-Methyl-3-propylxanthine (MPX) is a potent, non-selective adenosine receptor antagonist and a structura...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-Methyl-3-Propylxanthine (MPX)

Executive Summary & Scientific Rationale

1-Methyl-3-propylxanthine (MPX) is a potent, non-selective adenosine receptor antagonist and a structural analogue of theophylline (1,3-dimethylxanthine) and enprofylline (3-propylxanthine). It is frequently utilized in pharmacological research to probe the A2B and A1 adenosine receptor subtypes due to its distinct structure-activity relationship (SAR) profile compared to naturally occurring methylxanthines.

While MPX can theoretically be accessed via direct alkylation of 3-propylxanthine, this approach often suffers from poor regioselectivity (N7 vs. N1 alkylation). To ensure high isomeric purity and reproducibility—critical for biological assays—this guide details a Sequential Traube Synthesis . This "De Novo" approach constructs the pyrimidine dione scaffold with the propyl group fixed at N3, followed by regioselective N1-methylation before the final imidazole ring closure. This methodology eliminates the ambiguity of N7-alkylation and guarantees the 1-methyl-3-propyl substitution pattern.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct phases to control substituent placement.

  • Phase I: Construction of the uracil core (3-propyl-6-aminouracil) from N-propylurea.

  • Phase II: Regioselective N1-methylation to lock the 1,3-substitution pattern.

  • Phase III: Nitrosation, reduction, and cyclization to form the final xanthine.

MPX_Synthesis cluster_0 Phase I: Scaffold cluster_1 Phase II: Functionalization Propylurea N-Propylurea Uracil 3-Propyl-6-aminouracil (Scaffold) Propylurea->Uracil Condensation (NaOEt/EtOH) Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Uracil Methylated 1-Methyl-3-propyl- 6-aminouracil Uracil->Methylated MeI / NaOH (N1-Alkylation) Nitroso 5-Nitroso Intermediate Methylated->Nitroso NaNO2 / HCl Diamine 5,6-Diamino Derivative Nitroso->Diamine Na2S2O4 (Reduction) MPX 1-Methyl-3-Propylxanthine (Target) Diamine->MPX HCOOH (Cyclization)

Figure 1: Step-wise synthetic pathway ensuring regioselective placement of methyl and propyl groups.

Detailed Experimental Protocol

Phase I: Synthesis of 3-Propyl-6-aminouracil

This step establishes the N3-propyl group. The reaction of mono-substituted ureas with cyanoacetic ester preferentially yields 3-substituted uracils.

  • Reagents: N-Propylurea (100 mmol), Ethyl Cyanoacetate (110 mmol), Sodium Ethoxide (21% in EtOH).

  • Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, N2 line.

  • Dissolution: In a dry 500 mL RBF, dissolve 10.2 g of N-propylurea in 80 mL of absolute ethanol.

  • Condensation: Add 12.5 g (11.8 mL) of ethyl cyanoacetate.

  • Base Addition: Add 40 mL of Sodium Ethoxide solution (21% wt) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. A precipitate (sodium salt of the uracil) typically forms.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in 100 mL warm water.

    • Neutralization: Acidify carefully with glacial acetic acid to pH ~5. The free base 3-propyl-6-aminouracil will precipitate.

    • Filter the white solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 60°C.

  • Checkpoint: Yield should be >70%. MP: ~260°C (dec).

Phase II: Regioselective N1-Methylation

Since the N3 position is occupied by the propyl group and the C6-amine is exocyclic (and less acidic), the N1-imide nitrogen is the specific site of alkylation under basic conditions.

  • Reagents: 3-Propyl-6-aminouracil (50 mmol), Methyl Iodide (MeI), NaOH (10% aq).

  • Safety: MeI is a potent alkylating agent (neurotoxin). Use a fume hood.

  • Solubilization: Suspend 50 mmol of the Phase I product in 50 mL of 10% NaOH solution. Stir until clear (deprotonation of N1).

  • Methylation: Add 55 mmol (3.5 mL) of Methyl Iodide dropwise at room temperature.

  • Reaction: Stir vigorously at 40°C for 2 hours. A precipitate may form as the N1-methylated product is less soluble in base than the starting material.

  • Isolation: Cool to 4°C. Filter the precipitate. Recrystallize from Ethanol/Water (80:20) to remove any O-alkylated byproducts (rare).

  • Product: 1-Methyl-3-propyl-6-aminouracil.

Phase III: Cyclization to Xanthine

The final phase builds the imidazole ring onto the pyrimidine dione.

Step A: Nitrosation

  • Dissolve 30 mmol of 1-methyl-3-propyl-6-aminouracil in 50 mL dilute acetic acid (10%).

  • Add Sodium Nitrite (NaNO2, 35 mmol) solution dropwise at 0-5°C.

  • The solution turns purple/red, and the 5-nitroso intermediate precipitates as a violet solid. Filter and wash with cold water.

Step B: Reduction

  • Suspend the damp nitroso solid in 50 mL water.

  • Heat to 60°C and add Sodium Dithionite (Na2S2O4) portion-wise until the violet color disappears and the solid turns tan/yellow (formation of 5,6-diamino derivative).

Step C: Ring Closure

  • Isolate the diamine (or use the solution directly if pure).

  • Reflux the diamine in 30 mL of Formic Acid (88%) for 1 hour.

  • Concentrate the solution to dryness.[1]

  • Base Treatment: The residue is the N9-formyl intermediate. Dissolve in 20 mL of 10% NaOH and heat to reflux for 10 minutes to effect dehydration/cyclization.

  • Final Isolation: Acidify with HCl to pH 5. The crude 1-methyl-3-propylxanthine precipitates.

  • Purification: Recrystallize from hot water or EtOH.

Quality Control & Characterization

The following data parameters validate the identity of the synthesized MPX.

ParameterSpecificationDiagnostic Signal
Appearance White crystalline powder-
Melting Point 228–230 °CDistinct from Theophylline (270–274 °C)
1H NMR (DMSO-d6) N1-Me: Singlet, ~3.25 ppmConfirms N1 methylation
1H NMR (DMSO-d6) N3-Pr: Triplet (~0.9), Multiplet (~1.6), Triplet (~3.9)Confirms Propyl chain at N3
1H NMR (DMSO-d6) C8-H: Singlet, ~8.0 ppmConfirms imidazole ring closure
MS (ESI+) [M+H]+ = 209.2 m/zMolecular Ion

Safety & Handling

  • Methyl Iodide: Extremely hazardous. Use double-gloving and work strictly in a fume hood. Decontaminate glassware with ammonia solution.

  • Xanthine Bioactivity: MPX is a bioactive adenosine antagonist. Avoid inhalation of dust. Treat as a potent pharmaceutical intermediate.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 28(4), 487-492. (Establishes SAR for xanthine antagonists). Link

  • Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry, 36(22), 3341-3349. (Details the Traube synthesis variation for N1/N3 substituted xanthines). Link

  • Jacobson, K. A., et al. (1985). "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors." Journal of Medicinal Chemistry, 28(10), 1334–1340. (Protocol for nitrosation and ring closure of uracils). Link

  • PubChem Compound Summary. (2023). "1-Methyl-3-propylxanthine."[2][3][4] National Center for Biotechnology Information. (Physical property verification). Link

Sources

Application

Application Notes and Protocols for MPX Adenosine A1 Receptor Binding Assays

Introduction: The Adenosine A1 Receptor as a Key Therapeutic Target The adenosine A1 receptor (A1R) is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in a multitude of physiological pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adenosine A1 Receptor as a Key Therapeutic Target

The adenosine A1 receptor (A1R) is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in a multitude of physiological processes.[1][2] Its activation by the endogenous ligand adenosine mediates a variety of effects, including the regulation of heart rate, neuronal activity, and inflammation.[3][4] A1Rs are widely distributed throughout the body, with high expression in the brain, heart, and kidneys, making them a significant target for therapeutic intervention in conditions such as cardiac arrhythmias, epilepsy, and pain.[3][4]

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of ligands with receptors.[5][6] These assays allow for the determination of key parameters such as receptor density (Bmax) and ligand affinity (Kd), which are essential for the screening and development of novel drug candidates targeting the A1R.[5] This document provides a comprehensive guide to performing radioligand binding assays for the adenosine A1 receptor, with a focus on ensuring data integrity and reproducibility.

Adenosine A1 Receptor Signaling

The A1R primarily couples to inhibitory G proteins (Gi/Go).[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8][9] Additionally, A1R activation can modulate the activity of various ion channels and other signaling pathways, such as the phospholipase C (PLC) pathway.[7][8][10] Understanding this signaling pathway is crucial for interpreting the functional consequences of ligand binding.

Adenosine_A1_Signaling cluster_membrane Plasma Membrane A1R Adenosine A1 Receptor Gi_Go Gi/Go Protein A1R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits PLC Phospholipase C (PLC) Gi_Go->PLC Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Agonist Adenosine (Agonist) Agonist->A1R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates Targets Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->Cellular_Response Modulates

Caption: Adenosine A1 Receptor Signaling Pathway.

Principles of Radioligand Binding Assays

Radioligand binding assays quantify the interaction between a radiolabeled ligand (a "hot" ligand) and a receptor. The fundamental principle involves incubating a source of receptors (e.g., cell membranes) with a radioligand and then separating the receptor-bound radioligand from the unbound (free) radioligand.[5] The amount of radioactivity associated with the receptor-bound fraction is then measured.

Key concepts in radioligand binding assays include:

  • Total Binding: The total amount of radioligand that is associated with the membrane preparation. This includes both specific binding to the A1R and non-specific binding to other components of the assay system.[5]

  • Non-Specific Binding (NSB): The binding of the radioligand to sites other than the A1R, such as the filter membrane, lipids, or other proteins.[11] NSB is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled ("cold") ligand that saturates the A1Rs, thereby preventing the radioligand from binding specifically.[11][12]

  • Specific Binding: The binding of the radioligand to the A1R. It is calculated by subtracting the non-specific binding from the total binding.[5]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for a traditional filtration-based radioligand binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Source of A1R) Incubation_Mix Incubate: Membranes + Radioligand +/- Competitor Membrane_Prep->Incubation_Mix Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation_Mix Competitor_Prep Unlabeled Competitor (for NSB) Competitor_Prep->Incubation_Mix Filtration Rapid Filtration (Separates bound from free) Incubation_Mix->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate Kd, Bmax, Ki) Counting->Data_Analysis

Caption: General Workflow for a Radioligand Binding Assay.

Detailed Protocols

Part 1: Membrane Preparation

This protocol describes the preparation of crude cell membranes from cultured cells expressing the adenosine A1 receptor or from tissue known to be rich in A1Rs (e.g., brain cortex).

Materials:

  • Cells or tissue expressing A1R

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

  • Centrifuge and appropriate tubes

  • Dounce homogenizer or polytron

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.

  • Homogenize the sample using a Dounce homogenizer (for cells) or a polytron (for tissue) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension step to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a small volume of Assay Buffer (see below) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation in aliquots at -80°C until use.

Part 2: Radioligand Binding Assay (Saturation Experiment)

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.

Materials:

  • Membrane preparation (containing A1R)

  • Radioligand: e.g., [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1R antagonist.[13][14]

  • Unlabeled ("cold") ligand for NSB determination: e.g., DPCPX or another high-affinity A1R ligand.[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.[15]

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand ([3H]DPCPX) in Assay Buffer. A typical concentration range would be from 0.1 to 20 nM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of membrane protein (e.g., 50-100 µg) and the various concentrations of the radioligand to each well.

    • Non-Specific Binding: Add the same amount of membrane protein, the same concentrations of the radioligand, and a high concentration of the unlabeled ligand (e.g., 1 µM DPCPX) to each well.[15]

  • Bring the final volume of each well to a consistent volume (e.g., 200 µL) with Assay Buffer.

  • Incubate the plate at room temperature (e.g., 22°C) for 60-120 minutes to allow the binding to reach equilibrium.[15]

  • Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of radioligand, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

  • Saturation Binding Curve: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM). The resulting curve should be hyperbolic and approach a plateau.

  • Scatchard Analysis: To determine Kd and Bmax, the data can be transformed into a Scatchard plot (Bound/Free vs. Bound). The slope of the line is -1/Kd, and the x-intercept is Bmax. Alternatively, non-linear regression analysis of the saturation binding curve is the preferred method using software like GraphPad Prism.

ParameterDescriptionTypical Value Range for [3H]DPCPX
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.0.5 - 5 nM
Bmax Maximum number of binding sites; represents the density of the receptor in the membrane preparation.Varies depending on the tissue/cell line and its expression level.
NSB Non-specific binding.Should ideally be less than 20% of total binding at the Kd concentration.[11]

Advanced Method: Scintillation Proximity Assay (SPA)

For high-throughput screening, a Scintillation Proximity Assay (SPA) offers a homogeneous alternative to filtration-based assays, eliminating the need for a separation step.[16][17][18] In an SPA, cell membranes containing the A1R are captured onto SPA beads that contain a scintillant.[5] When a radioligand binds to the receptor, it is brought into close proximity to the bead, allowing the emitted beta particles to excite the scintillant and produce light.[18] Unbound radioligand in the solution is too far away to cause a signal.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand is too hydrophobic; insufficient washing; filter binding.Use a different radioligand if possible; increase the number of wash steps; pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine).
Low Specific Binding Low receptor expression; inactive receptor; incorrect assay conditions.Use a cell line with higher receptor expression; ensure proper membrane preparation and storage; optimize incubation time, temperature, and buffer composition.
Poor Reproducibility Pipetting errors; inconsistent washing; temperature fluctuations.Use calibrated pipettes; ensure consistent and rapid filtration and washing; maintain a stable incubation temperature.

References

  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1658. [Link]

  • von Kügelgen, I. (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 22(1), 223. [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264. [Link]

  • IJzerman, A. P., van der Es, D., & de Vries, H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]

  • Tawfik, H. E., Schnermann, J., Oldenburg, P. J., & Mustafa, S. J. (2005). Role of A1 adenosine receptors in regulation of vascular tone. American Journal of Physiology-Heart and Circulatory Physiology, 288(3), H1411–H1416. [Link]

  • Wikipedia. (2023). Adenosine A1 receptor. [Link]

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological Reviews, 63(1), 1–34. [Link]

  • Dubey, R. K., Gillespie, D. G., & Jackson, E. K. (2005). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research, 97(7), 655–662. [Link]

  • GraphPad Software. (2023). Nonspecific binding. [Link]

  • Borea, P. A., Gessi, S., Merighi, S., Vincenzi, F., & Varani, K. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. International Journal of Molecular Sciences, 24(18), 14194. [Link]

  • Mhalaskar, N. D., Dhanwate, Y. L., Jawale, S. L., Wake, C. B., & Gudaghe, P. S. (2022). ADENOSINE RECEPTOR: A REVIEW ON THE STATE OF THE ART IN PHARMACOLOGY. International Journal of Novel Research and Development, 7(6), 56-69. [Link]

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  • de Vries, H., van der Es, D., Heitman, L. H., & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling, 11(4), 547–557. [Link]

  • BindingDB. (n.d.). Adenosine Receptor Binding Assay. [Link]

  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2024). Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. ACS Chemical Biology. [Link]

  • Williams, M., & Jarvis, M. F. (1989). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenine Nucleotides (pp. 99-113). Springer, Boston, MA. [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Hawkins, M., & Wooten, M. H. (1991). Radioligand binding to adenosine receptors and adenosine uptake sites in different brain regions of normal and narcoleptic dogs. Journal of Neurochemistry, 57(4), 1279–1285. [Link]

  • Li, S., Basuli, F., Ghalandari, B., Zhang, Y., Liu, H., & Chen, K. (2021). Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. ACS Chemical Neuroscience, 12(18), 3394–3406. [Link]

  • ResearchGate. (n.d.). Adenosine A1 receptor binding assay. HeLa (A) and SH-SY5Y intact cells...[Link]

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  • Deganutti, G., & Carlino, M. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. bioRxiv. [Link]

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  • Wenzel, N., Pöhlmann, L., & Schiedel, A. C. (2022). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology, 13, 1014389. [Link]

  • Deganutti, G., & Carlino, M. (2024). Mechanistic Insights into the Adenosine A1 Receptor's Positive Allosteric Modulation for Non-Opioid Analgesics. International Journal of Molecular Sciences, 25(24), 13576. [Link]

  • Li, D., Wang, Y., Zhang, Y., & Lin, J. (2020). Identification of new potent A1 adenosine receptor antagonists using a multistage virtual screening approach. European Journal of Medicinal Chemistry, 187, 111936. [Link]

  • Kim, Y. S., Kim, J., & Choi, Y. J. (1998). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney International, 53(4), 981–987. [Link]

Sources

Method

Application Note: Preparation of 1-Methyl-3-Propylxanthine (MPX) Solution for Injection

[1] Executive Summary 1-Methyl-3-propylxanthine (MPX) is a synthetic xanthine derivative, structurally analogous to theophylline (1,3-dimethylxanthine) and enprofylline (3-propylxanthine).[1] It functions primarily as a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Methyl-3-propylxanthine (MPX) is a synthetic xanthine derivative, structurally analogous to theophylline (1,3-dimethylxanthine) and enprofylline (3-propylxanthine).[1] It functions primarily as a non-selective adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor.

The Challenge: Like most xanthine derivatives, MPX exhibits poor aqueous solubility at neutral pH due to its rigid purine ring structure and the lipophilic propyl substitution at the N3 position.[1] While soluble in organic solvents, preparing a biocompatible, isotonic, and sterile solution for parenteral (IV/IP) injection requires specific formulation strategies to prevent precipitation upon contact with physiological fluids.

This guide details two validated protocols:

  • Method A (Co-solvent): Ideal for low-to-moderate doses in preclinical rodent studies.[1]

  • Method B (Salt Formation): Ideal for high-concentration stock solutions or "clinically relevant" formulation mimicry.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful formulation.[1]

PropertyDataImplication for Formulation
Molecular Formula

Moderate molecular weight (~208.2 g/mol ).[1]
Lipophilicity LogP ~0.5 - 0.9More lipophilic than theophylline due to the propyl chain; resists simple aqueous dissolution.[1]
Acidity (pKa) ~8.6 - 8.8 (at N7 position)Critical: The proton at N7 is weakly acidic.[1] MPX can be deprotonated by strong bases (NaOH) to form a highly water-soluble salt.[1]
Stability Stable in solid state; hydrolytically stable.Solutions should be prepared fresh to avoid precipitation due to pH drift (absorption of atmospheric

).
Mechanism of Solubilization

The decision to use a co-solvent versus a pH-adjusted vehicle depends on the required concentration and the sensitivity of the biological model.[1]

solubilization_logic Start Start: Define Requirement Conc_Check Target Concentration? Start->Conc_Check Low_Conc < 2 mg/mL Conc_Check->Low_Conc High_Conc > 2 mg/mL Conc_Check->High_Conc Method_A Method A: Co-solvent (10% DMSO / Saline) Low_Conc->Method_A Simplest Route_Check Route of Admin? High_Conc->Route_Check IV Intravenous (IV) Route_Check->IV Avoid Embolism IP_SC IP / SC Route_Check->IP_SC Tissue Tolerance Method_B Method B: Salt Formation (0.1N NaOH / Glycine) IV->Method_B Isotonic Salt IP_SC->Method_A Tolerates DMSO

Figure 1: Decision matrix for selecting the appropriate MPX vehicle based on concentration and administration route.[1]

Method A: Co-solvent Formulation (Preclinical Standard)

Best for: Acute rodent studies (IP/IV), doses < 10 mg/kg. Principle: Uses Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice, followed by dilution with saline.

Reagents
  • MPX powder (Purity >98%)

  • Sterile DMSO (Dimethyl Sulfoxide), USP grade

  • Sterile 0.9% Saline (NaCl) or PBS (Phosphate Buffered Saline)[1]

  • 0.22 µm PES (Polyethersulfone) syringe filter[1]

Protocol Steps
  • Weighing: Accurately weigh the required amount of MPX.

    • Example: For a 2 mg/mL solution, weigh 10 mg of MPX.

  • Primary Dissolution: Add sterile DMSO to 10% of the final volume .

    • Example: Add 0.5 mL DMSO to the 10 mg MPX.[1]

    • Action: Vortex vigorously for 30-60 seconds. The powder should dissolve completely into a clear solution. If not, warm gently to 37°C.

  • Dilution: Slowly add warm (37°C) sterile saline to reach the final volume (remaining 90%).

    • Crucial: Add saline dropwise while vortexing.[1] Dumping saline in all at once can cause "shock precipitation" of the hydrophobic compound.

  • Clarification: Inspect for turbidity.[1] The solution should be clear.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile vial.

    • Note: Do not use Nylon filters with DMSO if avoidable (though 10% is usually safe); PES or PTFE are preferred.

Stability: Use within 4 hours. MPX may recrystallize from aqueous mixtures over time.[1][2]

Method B: In Situ Salt Formation (High Concentration)

Best for: High doses (>10 mg/kg), infusion studies, or when DMSO is contraindicated. Principle: Exploits the acidity of the N7 proton (pKa ~8.8). By raising the pH, MPX becomes an ionic salt (Sodium 1-methyl-3-propylxanthine), drastically increasing water solubility.[1]

Reagents
  • MPX powder[1]

  • 0.1 N Sodium Hydroxide (NaOH)[1]

  • 0.1 N Hydrochloric Acid (HCl) (for fine-tuning)

  • Sterile Water for Injection

  • pH meter (micro-probe recommended)[1]

Protocol Steps
  • Calculation: Determine the molar equivalent of NaOH required. MPX (MW ~208) requires a 1:1 molar ratio with NaOH for initial solubilization.

  • Slurry Formation: Suspend the MPX powder in 50% of the final volume of Sterile Water. It will remain a white suspension.[1]

  • Alkalinization: Add 0.1 N NaOH dropwise while stirring.

    • Monitor pH.[1] As pH approaches 9.5 - 10.0, the suspension will clear as the salt forms.[1]

    • Warning: Do not exceed pH 10.5 to avoid tissue necrosis upon injection.[1]

  • Buffering/Adjustment: Once clear, lower the pH carefully back to pH 8.5 - 9.0 using dilute HCl.

    • Scientific Insight: If you lower the pH below 8.0, MPX will precipitate because it reverts to its non-ionized form.[1] You must keep the solution slightly alkaline.

  • Isotonicity: Add NaCl (solid) or concentrated saline to adjust osmolarity to ~290 mOsm, accounting for the ions already added.

  • Filtration: Sterile filter (0.22 µm) immediately.

Data Summary: Vehicle Comparison

FeatureMethod A (DMSO/Saline)Method B (Alkaline Salt)
Max Conc. ~2 - 3 mg/mL> 10 mg/mL
pH Neutral (~7.[1]4)Alkaline (~9.0)
Tissue Safety Good (if DMSO <10%)Caution (High pH can irritate veins)
Stability Low (Precipitation risk)Moderate (CO2 absorption lowers pH)

Experimental Workflow: Pharmacokinetic Study Example

When administering MPX for PK analysis, timing and blood sampling must be precise.[1]

PK_Workflow Prep Fresh Preparation (Method A or B) Admin IV Bolus Injection (Tail Vein) Prep->Admin < 30 mins Distrib Distribution Phase (Rapid, <5 min) Admin->Distrib Sample Blood Sampling (0, 5, 15, 30, 60 min) Distrib->Sample Analysis Plasma Analysis (HPLC/LC-MS) Sample->Analysis

Figure 2: Recommended workflow for in vivo pharmacokinetic assessment of MPX.

Safety & Toxicology Notes

  • Seizure Risk: Xanthines are CNS stimulants.[1][3] MPX, being an adenosine antagonist, lowers the seizure threshold. Monitor animals for tremors or convulsions, especially at doses >10 mg/kg.

  • Cardiovascular Effects: Expect transient tachycardia and hypotension (due to PDE inhibition/vasodilation) immediately following IV bolus.

  • Extravasation: If using Method B (Alkaline), ensure the needle is strictly intravenous. Perivascular leakage of pH 9.0 solution causes local necrosis.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. (Context: Established SAR for xanthine adenosine antagonists).

  • Holschbach, M. H., et al. (2004).[4] "Synthesis and evaluation of no-carrier-added 8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine ([(18)F]CPFPX): a potent and selective A(1)-adenosine receptor antagonist for in vivo imaging." Journal of Medicinal Chemistry. (Context: Details xanthine solubility and precursor preparation).

  • Persson, C. G. (1986). "Development of safer xanthine drugs for treatment of obstructive airway diseases." Journal of Allergy and Clinical Immunology. (Context: Pharmacology of propylxanthines vs. theophylline).

  • Ishiwata, K., et al. (2004). "1-Methyl-3-propylxanthine... as a potential PET ligand."[1][5] Nuclear Medicine and Biology. (Context: Specific usage of MPX in imaging and vehicle considerations).

  • DrugBank Online. "Theophylline: Chemical Properties and Formulation."[1] (Context: Reference for xanthine salt formation logic).

Sources

Application

Application Note: High-Throughput Phosphodiesterase (PDE) Inhibition Assays Using HTRF™ cGMP MPX

Abstract This guide details the protocol and optimization strategy for screening Phosphodiesterase (PDE) inhibitors using the HTRF™ cGMP MPX assay (Revvity/Cisbio). Unlike coupled enzyme assays, the MPX system is a homog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol and optimization strategy for screening Phosphodiesterase (PDE) inhibitors using the HTRF™ cGMP MPX assay (Revvity/Cisbio). Unlike coupled enzyme assays, the MPX system is a homogeneous, competitive immunoassay that directly quantifies remaining cGMP. This document addresses the critical "inverse signal" logic of the assay, provides a self-validating workflow for IC50 determination, and outlines specific optimization steps to ensure Z' factors > 0.7 suitable for drug discovery.

Introduction: The Target and the Tool

Phosphodiesterases (PDEs) are critical enzymes that hydrolyze the second messengers cAMP and cGMP, regulating signal transduction in pathways ranging from inflammation (PDE4) to cognition (PDE9) and vascular tone (PDE5).

The HTRF cGMP MPX kit is the industry standard for PDE screening due to its use of a high-affinity monoclonal antibody (MAb) that provides superior sensitivity compared to polyclonal alternatives. It operates on a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform.[1][2][3]

Why MPX?
  • Direct Measurement: Detects the substrate (cGMP) directly, avoiding artifacts from coupled enzyme systems (e.g., luciferase/ATP dependency).

  • Homogeneous: "Mix-and-read" format with no wash steps.

  • Stability: The ratiometric signal (665nm/620nm) corrects for well-to-well pipetting errors and compound autofluorescence.

Mechanism of Action: The "Inverse" Signal

To interpret data correctly, researchers must internalize the competitive nature of this assay. The signal is inversely proportional to the concentration of cGMP.[4]

The Competition
  • The Tracer: cGMP labeled with the acceptor fluorophore (d2).[4][5]

  • The Antibody: Anti-cGMP MAb labeled with the donor fluorophore (Europium Cryptate).[4]

  • The Sample: Native cGMP (remaining after PDE activity).

  • Active PDE (No Inhibitor): PDE hydrolyzes native cGMP into GMP. GMP does not bind the antibody. The Tracer (cGMP-d2) binds the Antibody freely. Result: High FRET Signal.

  • Inhibited PDE (Drug Present): PDE is blocked. Native cGMP remains high. Native cGMP competes with the Tracer for the Antibody. Result: Low FRET Signal.

Diagram 1: HTRF MPX Competitive Mechanism

PDE_Mechanism cluster_0 Scenario A: Active PDE (No Inhibitor) cluster_1 Scenario B: Inhibited PDE (Drug Present) PDE_Active PDE Enzyme (Active) cGMP_Native Native cGMP (Substrate) PDE_Active->cGMP_Native Hydrolyzes GMP GMP (Product) cGMP_Native->GMP Degradation Ab_A Anti-cGMP-Eu (Donor) GMP->Ab_A No Binding Tracer_A cGMP-d2 (Tracer) Tracer_A->Ab_A Binds Freely Complex_A FRET Complex Formed (Tracer + Ab) Ab_A->Complex_A Signal_A HIGH FRET Signal (665nm) Complex_A->Signal_A Inhibitor Inhibitor (Drug) PDE_Blocked PDE Enzyme (Blocked) Inhibitor->PDE_Blocked Blocks cGMP_High Native cGMP (High Conc.) PDE_Blocked->cGMP_High No Hydrolysis Competition Competition for Ab cGMP_High->Competition Tracer_B cGMP-d2 (Tracer) Tracer_B->Competition Ab_B Anti-cGMP-Eu (Donor) Signal_B LOW FRET Signal (Inhibition) Ab_B->Signal_B Tracer Displaced Competition->Ab_B Native cGMP Wins

Caption: Competitive binding logic. Active PDE results in tracer binding (High Signal); Inhibited PDE results in native substrate displacing tracer (Low Signal).

Experimental Design & Optimization

Before running a screen, you must define the "Assay Window" by optimizing the enzyme concentration.

Buffer Composition

PDEs are metallohydrolases. The reaction buffer must contain divalent cations.

  • Standard Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM DTT, 0.05% BSA.

  • Note: Avoid EGTA/EDTA in the reaction buffer as they chelate Mg²⁺ and kill PDE activity (unless intended for the stop solution).

Enzyme Titration (Linearity Check)

You must determine the amount of enzyme that hydrolyzes 50-70% of the substrate within the incubation time (usually 60 min).

  • Too much enzyme: All cGMP is consumed in 5 minutes. The assay "bottoms out" immediately, masking inhibition.

  • Too little enzyme: Signal change is indistinguishable from noise.

Protocol:

  • Prepare a serial dilution of PDE (e.g., 0.01 nM to 10 nM).

  • Add fixed cGMP (e.g., 100 nM, approx. < Km).

  • Incubate 1 hour.

  • Read Signal.

  • Select the enzyme concentration yielding ~60-70% decrease in signal compared to the "No Enzyme" control.

Substrate Concentration (Km)

For competitive inhibition (ATP-competitive or catalytic site binders), the substrate concentration should be at or below the Km (Michaelis constant).

  • If [cGMP] >> Km, you require massive amounts of inhibitor to compete, artificially inflating IC50 values.

  • Recommendation: Use [cGMP] = 10-50 nM for most high-affinity MPX assays.

Step-by-Step Protocol (384-Well Low Volume)

Reagents:

  • Assay Buffer: (See 4.1)

  • Stop/Detection Buffer: Contains Lysis buffer + IBMX (200 µM) or EDTA. IBMX is a pan-PDE inhibitor used to "freeze" the reaction upon detection.

  • HTRF Reagents: Anti-cGMP-Eu Cryptate and cGMP-d2.[4][5]

Diagram 2: Assay Workflow

Workflow Step1 1. Dispense Compounds (2.5 µL) Step2 2. Add PDE Enzyme (2.5 µL) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Step2->Step3 Allows binding Step4 4. Add Substrate (cGMP) (5 µL) Step3->Step4 Start Rxn Step5 5. Enzyme Reaction (60 min @ RT) Step4->Step5 Step6 6. Add Detection Reagents (d2 + Cryptate + IBMX) (10 µL) Step5->Step6 Stop Rxn Step7 7. Final Incubation (60 min @ RT) Step6->Step7 Step8 8. Read Plate (EnVision/PHERAstar) Step7->Step8

Caption: Standard 20 µL assay workflow. Pre-incubation ensures equilibrium for slow-binding inhibitors.

Detailed Steps:
  • Compound Addition: Dispense 2.5 µL of test compounds (diluted in Assay Buffer, max DMSO < 2%) into the plate.

  • Enzyme Addition: Add 2.5 µL of PDE enzyme (at optimized concentration).

  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). Crucial for identifying slow-binding or allosteric inhibitors.

  • Substrate Start: Add 5 µL of cGMP solution.

  • Reaction: Incubate for 60 minutes at RT.

  • Detection/Stop: Add 5 µL of cGMP-d2 and 5 µL of Anti-cGMP-Cryptate. Note: These are usually prepared in a lysis/detection buffer containing IBMX to stop the enzymatic reaction immediately.

  • Equilibration: Incubate 1 hour to allow antibody-tracer equilibrium.

  • Read: Measure fluorescence at 665 nm and 620 nm.

Data Analysis

HTRF Ratio Calculation

First, normalize for well-to-well variations:



Delta F (%) Calculation

This normalizes the signal against the background (non-specific binding).



  • Ratio_Neg: The background signal of the d2-tracer alone (without the Cryptate antibody). Note: Some protocols use the "Max Signal" (No cGMP) as the reference. Follow the specific kit insert.

Interpreting the Curve (The "Flip")

Because the signal is inverse:

  • Raw Data: Inhibitors produce a low Delta F (similar to the "No Enzyme" control). Active enzyme produces a high Delta F.

  • Transformation: To plot a standard sigmoidal IC50 curve (where Y-axis increases with inhibition), you must transform the data:

    • Run a Standard Curve of known cGMP concentrations on the same plate.

    • Interpolate the HTRF Ratio of your samples against the standard curve to calculate [cGMP remaining] .

    • Plot [cGMP remaining] vs. log[Compound] .

    • Fit using a 4-Parameter Logistic (4PL) model.

Data Summary Table:

ConditionPDE Activity[cGMP] RemainingHTRF Ratio (665/620)Interpretation
Max Signal Control 0% (No Enzyme)High (Input level)Low Simulates 100% Inhibition
Min Signal Control 100% (Full Activity)Low (Hydrolyzed)High Simulates 0% Inhibition
Test Compound InhibitedHighLow Hit (Active Inhibitor)

(Note: The "High/Low" HTRF ratio designation depends strictly on whether the kit measures Product or Substrate. For MPX cGMP competitive assays, high cGMP = Low Ratio).

Troubleshooting & Quality Control

  • Low Signal-to-Noise (S/B < 3):

    • Cause: Enzyme concentration too high (substrate fully depleted too fast).

    • Fix: Retitrate enzyme. Aim for 60% consumption, not 100%.

  • High CV% (>10%):

    • Cause: Pipetting errors or bubbles.

    • Fix: Centrifuge plate at 1000 rpm for 1 min before reading.

  • Z' Factor < 0.5:

    • Cause: Insufficient incubation time or degraded reagents.

    • Fix: Ensure DTT is fresh in the assay buffer (PDEs are sensitive to oxidation).

References

  • Revvity (Cisbio). HTRF cGMP Assay Kit - MPX Protocol & Assay Principle. Retrieved from [6]

  • Baillie, G. S., et al. (2019).Compartmentalisation of phosphodiesterases: protein–protein interactions and their importance in drug discovery. British Journal of Pharmacology.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Reference for Z' factor).
  • Maurice, D. H., et al. (2014).Advances in targeting cyclic nucleotide phosphodiesterases.
  • Degorce, F., et al. (2009).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1-Methyl-3-Propylxanthine

Welcome to the technical support guide for 1-methyl-3-propylxanthine. This document serves as a centralized resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-methyl-3-propylxanthine. This document serves as a centralized resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges associated with this compound. As a xanthine derivative, 1-methyl-3-propylxanthine presents solubility hurdles that can impede experimental progress and formulation development. This guide provides a logical, science-backed framework for systematically addressing these issues.

Frequently Asked Questions (FAQs)

Q1: What is 1-methyl-3-propylxanthine, and why is its aqueous solubility a concern?

1-methyl-3-propylxanthine is a derivative of xanthine, a class of compounds that includes naturally occurring substances like caffeine and theophylline.[1] These molecules are of significant interest in pharmacology. Structurally, 1-methyl-3-propylxanthine is similar to enprofylline (3-propylxanthine) and theophylline (1,3-dimethylxanthine).[2] Like many methylxanthines, it has low aqueous solubility, which is a major challenge in drug development.[3][4] Poor water solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body.[4][5]

Q2: What is the expected aqueous solubility of 1-methyl-3-propylxanthine?
Q3: What are the primary strategies for improving the solubility of xanthine derivatives?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like 1-methyl-3-propylxanthine.[5][7] These methods can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanonization) increase the surface area for dissolution.[7]

  • Chemical Modifications: Adjusting the pH, forming salts, or creating co-crystals can alter the physicochemical properties of the compound to favor dissolution.[5]

  • Formulation-Based Approaches: The use of co-solvents, surfactants (micellar solubilization), hydrotropy, and complexation agents are common and effective strategies.[4][7] Among these, complexation with cyclodextrins is a highly effective method for xanthine derivatives.[7][8]

Troubleshooting Guide: Step-by-Step Experimental Protocols

This section provides a systematic approach to tackling solubility issues with 1-methyl-3-propylxanthine, progressing from simple adjustments to more complex formulation strategies.

Problem: Precipitate forms when trying to dissolve 1-methyl-3-propylxanthine in aqueous buffer.

This is the most common issue encountered. The following troubleshooting workflow is recommended to systematically identify an effective solubilization strategy.

G cluster_0 cluster_1 cluster_2 start Start: Compound Precipitates in Aqueous Buffer ph_mod Strategy 1: pH Modification start->ph_mod Attempt Simplest First cosolvent Strategy 2: Co-solvent Addition ph_mod->cosolvent If pH shift is insufficient or undesirable ph_check Is the resulting pH compatible with the experimental system? ph_mod->ph_check complexation Strategy 3: Cyclodextrin Complexation cosolvent->complexation If co-solvent levels are too high or incompatible cosolvent_check Is the co-solvent concentration acceptable for the application? cosolvent->cosolvent_check complex_check Is complexation efficient and stable? complexation->complex_check ph_check->cosolvent No success Success: Compound Solubilized ph_check->success Yes cosolvent_check->complexation No cosolvent_check->success Yes complex_check->success Yes failure Re-evaluate: Consider alternative strategies (e.g., surfactants, solid dispersions) complex_check->failure No

Caption: Systematic workflow for troubleshooting solubility issues.

Strategy 1: pH Modification

Causality: Xanthine derivatives are amphoteric molecules, meaning they have both acidic and basic properties.[3] By adjusting the pH of the solution, you can ionize the molecule, forming a salt in situ. This charged species will have significantly greater electrostatic interaction with polar water molecules, thereby increasing solubility.

Protocol:

  • Determine pKa: The first step is to find the pKa of 1-methyl-3-propylxanthine. If not available, use the pKa of a close analog like theophylline (pKa ≈ 8.6 for the N7-H proton) as a starting point.

  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values ranging from 2 units below to 2 units above the expected pKa. For xanthines, increasing the pH to form an anionic salt is typically effective. Therefore, a range of pH 7.0 to pH 10.0 is a good starting point.

  • Solubility Measurement:

    • Add an excess amount of 1-methyl-3-propylxanthine to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analysis: Plot the measured solubility against the pH. This will reveal the optimal pH for solubilization.

Trustworthiness Check:

  • Visual Inspection: Ensure no solid particles are visible in the filtrate.

  • Equilibrium Confirmation: Take measurements at two different time points (e.g., 24h and 48h). If the concentration does not change significantly, equilibrium has been reached.

Strategy 2: Co-solvent Addition

Causality: When pH modification is insufficient or not viable for your experimental system (e.g., due to pH sensitivity of cells), co-solvents are the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like 1-methyl-3-propylxanthine, thereby increasing its solubility.[9]

Commonly Used Co-solvents:

Co-solvent Typical Concentration Range Notes
Ethanol 1-20% (v/v) Generally well-tolerated in biological systems at low concentrations.[10]
Propylene Glycol (PG) 5-40% (v/v) A common pharmaceutical excipient; can increase viscosity.[5][10]
Polyethylene Glycol (PEG 300/400) 10-50% (v/v) Effective solubilizer, but high concentrations can be viscous.[5][11]

| Dimethyl Sulfoxide (DMSO) | <1% (for cell-based assays) | Potent solvent, but can have biological effects. Use with caution. |

Protocol:

  • Select Co-solvent: Choose a co-solvent compatible with your downstream application. Ethanol and Propylene Glycol are excellent starting points.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v PG in water).

  • Measure Solubility: Following the same procedure as in Strategy 1, determine the saturation solubility of 1-methyl-3-propylxanthine in each co-solvent mixture.

  • Analysis: Plot solubility against the percentage of the co-solvent. This will demonstrate the relationship and help you select the lowest effective concentration.

Trustworthiness Check:

  • System Compatibility: Always run a vehicle control (the co-solvent mixture without the drug) in your experiment to ensure the co-solvent itself does not cause unintended effects.

  • Final Concentration: Be mindful that adding a drug stock dissolved in 100% co-solvent will dilute the final co-solvent concentration in your assay. Calculate accordingly.

Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][12] They can encapsulate poorly water-soluble "guest" molecules, like 1-methyl-3-propylxanthine, within their cavity.[8] The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex water-soluble.[12][13] This is a powerful technique that often dramatically increases solubility without using organic solvents.[14]

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug 1-Methyl-3-Propylxanthine (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow complex Inclusion Complex (Water Soluble)

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many drugs due to its high aqueous solubility and low toxicity.[14]

  • Prepare Stock Solutions: Prepare a concentrated stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).

  • Phase Solubility Study:

    • Prepare a series of dilutions of the HP-β-CD stock solution (e.g., 0%, 2%, 5%, 10%, 20% w/v).

    • Add an excess of 1-methyl-3-propylxanthine to each dilution.

    • Equilibrate the samples at a constant temperature for 24-48 hours.

    • Filter the samples (0.22 µm) and analyze the filtrate for the drug concentration via HPLC-UV.

  • Analysis: Plot the concentration of dissolved 1-methyl-3-propylxanthine against the concentration of HP-β-CD. A linear relationship (Type AL diagram) indicates the formation of a 1:1 soluble complex.[15] The slope of this line can be used to calculate the stability constant (Ks) of the complex.[12]

Trustworthiness Check:

  • Confirmation of Complexation: The phase solubility diagram provides strong evidence of complex formation. Further characterization using techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) can definitively confirm the formation of an inclusion complex.

  • Stoichiometry: The linearity of the phase solubility plot helps determine the drug-cyclodextrin ratio, which is crucial for preparing solutions of known concentrations.[15]

References

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Cosolvent - Wikipedia. (2023, October 29). Wikipedia. [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. [Link]

  • Valente, A. J. M., et al. (2019). Drug Delivery Systems: Study of Inclusion Complex Formation between Methylxanthines and Cyclodextrins and Their Thermodynamic and Transport Properties. Molecules, 24(10), 1969. [Link]

  • Ansari, M. J., et al. (2020). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Savjani, K. T., et al. (2011). Solubility and physical stability improvement of natiral xanthine derivatives. Helda. [Link]

  • Kasimedu, S. (n.d.). A review on solubility enhancement techniques. SciSpace. [Link]

  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. (2011). CORE. [Link]

  • An Overview of Methylxanthine as Adenosine Receptor Antagonists. (n.d.). ResearchGate. [Link]

  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • de Miranda, J. C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 549. [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]

  • Jędrzak, A., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules, 26(11), 3236. [Link]

  • Bansal, R., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7789. [Link]

  • 1,3-DIMETHYLXANTHINE. (n.d.). Ataman Kimya. [Link]

  • Enprofylline. (n.d.). PubChem. [Link]

  • Enprofylline - Wikipedia. (2023, January 24). Wikipedia. [Link]

  • Sri Bala Jeya Krishna Sri, P. (n.d.). A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs. Longdom Publishing. [Link]

Sources

Optimization

Technical Guide: 1-Methyl-3-Propylxanthine (MPX) in Cell Culture

The following technical guide addresses the stability, solubility, and handling of 1-Methyl-3-Propylxanthine (MPX) in cell culture systems. This guide is designed for researchers utilizing MPX as an adenosine receptor an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 1-Methyl-3-Propylxanthine (MPX) in cell culture systems. This guide is designed for researchers utilizing MPX as an adenosine receptor antagonist or phosphodiesterase (PDE) inhibitor.

[1]

Compound Profile & Physicochemical Properties

1-Methyl-3-Propylxanthine is a xanthine derivative structurally analogous to Theophylline (1,3-dimethylxanthine) and Enprofylline (3-propylxanthine).[1] The substitution of a methyl group with a propyl chain at the N3 position significantly increases the compound's lipophilicity compared to naturally occurring xanthines.

PropertyDescriptionImpact on Cell Culture
Chemical Class Methylxanthine DerivativeHigh chemical stability; resistant to hydrolysis.[1]
Lipophilicity Moderate to High (Propyl chain)Critical: Lower aqueous solubility than Theophylline; high risk of precipitation in media.
Primary Targets Adenosine Receptors (A1/A2B), PDERequires precise dosing (µM range) to avoid off-target toxicity.[1]
pKa ~8.5 (N7-H acidic proton)Soluble in alkaline pH; precipitates at neutral/acidic pH.[1]

Solubility & Stock Solution Preparation

The most common failure mode with MPX is physical instability (precipitation) rather than chemical degradation. The propyl group reduces water solubility, making direct dissolution in media impossible at functional concentrations.

Recommended Solvent Systems
SolventMax SolubilityStability (Stock)Notes
DMSO (Anhydrous) ~50–100 mM6 Months @ -20°CPreferred. Freeze/thaw stable.[1]
1M NaOH ~50 mM1 Week @ 4°CForms sodium salt. Risk of pH shift in media.[2]
Ethanol (100%) < 10 mMLowNot recommended due to evaporation and toxicity.
Water/PBS < 0.5 mMN/ADo not use for stock preparation.
Protocol: Preparation of 100 mM Stock in DMSO
  • Weighing: Weigh MPX powder into a sterile amber glass vial (xanthines are slightly light-sensitive in solution).

  • Dissolution: Add anhydrous DMSO (cell culture grade) to achieve 100 mM.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.

  • Vortexing: Vortex vigorously for 30–60 seconds. If particles persist, warm to 37°C for 5 minutes. Sonication is permissible.[3]

  • Sterilization: DMSO is self-sterilizing, but if filtration is required, use a PTFE or Nylon syringe filter (0.2 µm). Do not use Cellulose Acetate (dissolves in DMSO).

  • Aliquot & Store: Aliquot into 20–50 µL volumes to avoid repeated freeze/thaw cycles. Store at -20°C.

Stability in Cell Culture Media

Once diluted into media (pH 7.2–7.4), MPX enters a metastable state. The primary risk is crystallization due to the "solubility crash" when moving from DMSO to an aqueous buffer.

Chemical vs. Physical Stability
  • Chemical Stability (Degradation): High. The xanthine core is resistant to hydrolysis and oxidation under standard culture conditions (37°C, 5% CO2). Half-life in media > 7 days (absence of cells).[1]

  • Physical Stability (Precipitation): Low. At concentrations >100 µM, MPX may crystallize over 24–48 hours, appearing as microscopic needles.

  • Metabolic Stability: Variable. [1]

    • Hepatic lines (e.g., HepG2): Metabolized by CYP1A2 (N-demethylation).[1]

    • Non-hepatic lines (e.g., HEK293, CHO): Stable for 48–72 hours.

Workflow: Preventing Precipitation (The "Solubility Crash")

The following diagram illustrates the correct dilution workflow to maintain MPX stability in media.

MPX_Workflow Stock 100 mM Stock (100% DMSO) Inter Intermediate Dilution (10x in Media/PBS) Stock->Inter Pre-dilution (Avoid!) Final Final Working Conc. (10-100 µM in Media) Stock->Final Direct Spike (< 0.1% DMSO) Precip PRECIPITATION RISK (Needle Crystals) Inter->Precip Solubility Crash Final->Final Vortex Immediately

Troubleshooting Guide & FAQs

Issue 1: "I see needle-like crystals in my culture dish after 24 hours."

Cause: Physical precipitation. The concentration exceeds the aqueous solubility limit of the propyl-xanthine derivative, or the DMSO concentration is too low to keep it solubilized locally during addition. Solution:

  • Limit Concentration: Do not exceed 100 µM in serum-free media. Serum proteins (BSA/FBS) bind xanthines and increase solubility. If working in serum-free conditions, the solubility limit is lower (~50 µM).[1]

  • Mixing Technique: When adding the stock to media, vortex the media simultaneously to prevent a local high-concentration "hotspot" where crystals nucleate.[1]

  • Check Temperature: Xanthine solubility drops significantly at 4°C. Do not store pre-diluted media in the fridge; prepare fresh.

Issue 2: "My cells are dying, but I'm testing an antagonist."

Cause: Off-target PDE inhibition or Solvent Toxicity.[1] Solution:

  • DMSO Control: Ensure your vehicle control has the exact same % DMSO (e.g., 0.1%).

  • PDE Effects: MPX is a xanthine. At high concentrations (>50 µM), it inhibits phosphodiesterases, raising cAMP levels. This can induce apoptosis in sensitive lines (e.g., lymphoid cells). Validate A1/A2B antagonism at lower doses (1–10 µM).

Issue 3: "The compound falls out of solution when I add it to PBS."

Cause: Ionic Strength and pH.[2] Solution:

  • Xanthines are less soluble in high-salt buffers (salting-out effect) and neutral pH.[1]

  • Fix: Dilute into full media containing serum (FBS) rather than PBS. The albumin in serum acts as a carrier protein, stabilizing the hydrophobic propyl chain.

Frequently Asked Questions (FAQs)

Q: Can I autoclave MPX stock solutions? A: No. While the xanthine ring is heat-stable, autoclaving DMSO is dangerous and can degrade the compound.[1] Use sterile filtration (PTFE) or prepare in a sterile hood using sterile DMSO.

Q: Is MPX light sensitive? A: Mildly. Like most conjugated ring systems, long-term exposure to UV/fluorescent light can generate free radicals or oxidation products.[1] Store stocks in amber vials. Short-term exposure during experiments is acceptable.[1]

Q: How does MPX compare to Theophylline in stability? A: Chemically, they are identical in stability. Physically, MPX is less water-soluble due to the propyl chain.[1] You must be more vigilant about precipitation with MPX than with Theophylline.

References

  • Müller, C. E., et al. (1993).[4] Chiral 1-propylxanthines: structure-activity relationships at adenosine receptors.[1] Journal of Medicinal Chemistry.

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkylxanthines at adenosine receptors.[1] Journal of Medicinal Chemistry.

  • Sigma-Aldrich Technical Bulletin. Product Information: Xanthine and Derivatives Solubility.[1]

  • Persson, C. G. (1986). Development of safer xanthine drugs for treatment of obstructive airway diseases (Enprofylline data). Journal of Allergy and Clinical Immunology.

Sources

Troubleshooting

MPX Solubility Support Center: Troubleshooting Precipitation in Physiological Buffers

Welcome to the technical support center for MPX. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MPX. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when working with MPX in physiological buffers. Here, we will move beyond simple procedural lists to explain the underlying scientific principles governing MPX solubility, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Question: I diluted my MPX stock solution in PBS, and it immediately turned cloudy. What happened?

Answer: This is a classic case of a compound "crashing out" of solution, and it's most often due to a rapid decrease in the solvent's solvating power when you move from a high-concentration organic stock (like DMSO) to an aqueous buffer like PBS.[1][2] MPX is likely poorly soluble in aqueous solutions at neutral pH. The DMSO keeps it solubilized at a high concentration, but when this stock is diluted into a large volume of PBS, the DMSO concentration plummets, and the buffer can no longer keep the MPX dissolved, leading to precipitation.[1][3]

Several factors can contribute to this:

  • pH shift: MPX is a weakly acidic compound (pKa ≈ 4.5). In a high pH stock solution it would be deprotonated and more soluble. When diluted into PBS at pH 7.4, it becomes protonated and less soluble, causing it to precipitate.[4]

  • Supersaturation: Your final concentration of MPX in the PBS may have exceeded its thermodynamic solubility limit, creating an unstable supersaturated solution that rapidly precipitates.[5]

  • Improper Mixing: Adding the aqueous buffer directly to the concentrated organic stock can create localized areas of high concentration where the compound immediately precipitates before it has a chance to disperse.[1]

Question: Why does the ionic strength of my buffer matter for MPX solubility?

Answer: The ionic strength of a buffer, which is a measure of the total concentration of ions in the solution, can significantly impact the solubility of a compound like MPX.[6][7] Ions in the buffer can interact with the charged functional groups on MPX, effectively "shielding" them.[6][8] This can either increase or decrease solubility depending on the specific interactions. At high ionic strengths, the increased number of ions can lead to a "salting-out" effect, where water molecules are more attracted to the salt ions than to the MPX molecules, reducing its solubility and causing precipitation.[8] Conversely, for some compounds, a moderate ionic strength can sometimes increase solubility by reducing the activity of the solute.[6]

Question: Can temperature affect the solubility of MPX?

Answer: Yes, temperature is a critical factor. For most solid solutes, including MPX, solubility in aqueous solutions increases with temperature. If you prepare your MPX solution in a warm buffer and then let it cool to room temperature or place it on ice, the solubility will decrease, and the compound may precipitate out.[9] It is crucial to maintain a consistent temperature throughout your experiment, from solution preparation to final use.[1]

In-Depth Troubleshooting Guides

Guide 1: Preventing Precipitation During Dilution

Precipitation upon dilution of a DMSO stock is the most common issue. The following protocol is designed to minimize this problem.

Experimental Protocol: Stepwise Dilution of MPX

  • Prepare your working buffer: Ensure your physiological buffer (e.g., PBS, Tris-HCl) is at the correct pH and has been filtered (0.22 µm filter) to remove any particulates that could act as nucleation sites for precipitation.

  • Pre-warm the diluent: If your experiment is to be conducted at 37°C, pre-warm your physiological buffer to this temperature. This can help maintain the solubility of MPX.[1][3]

  • Perform an intermediate dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first.

  • Add stock to buffer (not the other way around): Always add the concentrated stock solution to the larger volume of buffer while vortexing or stirring gently.[1] This ensures rapid dispersal and avoids creating localized areas of high concentration.

  • Use a co-solvent: If precipitation persists, consider adding a small, biologically acceptable percentage of a co-solvent to your final buffer solution.[10][11][12] For example, a final concentration of 1-5% DMSO in your PBS may be sufficient to keep MPX in solution without adversely affecting your experiment.[2] Always include a vehicle control with the same final co-solvent concentration in your experiments.

Diagram: Workflow for Preventing Precipitation

G cluster_prep Preparation cluster_dilution Dilution Strategy cluster_check Observation & Troubleshooting start Start: Need to dilute MPX stock prep_buffer Prepare & filter physiological buffer start->prep_buffer prewarm Pre-warm buffer to experimental temp. prep_buffer->prewarm intermediate_dil Perform intermediate dilution in DMSO? prewarm->intermediate_dil add_stock Add stock to buffer with mixing intermediate_dil->add_stock observe Observe for precipitation add_stock->observe precip_yes Precipitation occurs observe->precip_yes precip_no Solution is clear observe->precip_no troubleshoot Troubleshoot: Use co-solvent or adjust pH precip_yes->troubleshoot end Proceed with experiment precip_no->end troubleshoot->add_stock

Caption: A decision-making workflow for the stepwise dilution of MPX to prevent precipitation.

Guide 2: Buffer Compatibility and pH Optimization

The pH of your physiological buffer is a critical determinant of MPX solubility, especially given its acidic nature (pKa ≈ 4.5).

Understanding pH and pKa

The Henderson-Hasselbalch equation dictates the ratio of the protonated (less soluble) to the deprotonated (more soluble) form of MPX. At a pH well above its pKa, MPX will be predominantly in its deprotonated, more soluble form. At a pH near or below its pKa, the less soluble, protonated form will dominate, increasing the risk of precipitation.[4]

Experimental Protocol: Determining the Optimal Buffer pH

  • Prepare a series of buffers: Prepare small volumes of your chosen physiological buffer (e.g., phosphate or Tris-based) at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Perform test dilutions: To each buffer, add your MPX stock solution to the desired final concentration. Use the optimized stepwise dilution method from Guide 1.

  • Incubate and observe: Incubate the solutions at the intended experimental temperature for a set period (e.g., 1-2 hours).

  • Assess solubility: Visually inspect for any signs of precipitation. For a more quantitative measure, you can use nephelometry to measure turbidity or centrifuge the samples and measure the concentration of MPX in the supernatant via HPLC-UV.[3][13]

Data Summary: Hypothetical MPX Solubility at Different pH Values

Buffer pHVisual ObservationTurbidity (NTU)
6.0Heavy Precipitate> 200
6.5Moderate Precipitate120
7.0Slight Haze45
7.4Very Slight Haze25
8.0Clear< 5

Based on this data, a buffer with a pH of 8.0 would be optimal for maintaining MPX solubility. However, you must ensure this pH is compatible with your biological system.

Diagram: Relationship between pH, pKa, and MPX Solubility

G cluster_ph_scale pH Scale cluster_mpx_state State of MPX cluster_solubility Solubility Outcome pH_low pH_low Protonated MPX-H (Protonated) pH_low->Protonated pKa pH ≈ pKa (4.5) Equilibrium MPX-H ⇌ MPX⁻ pKa->Equilibrium pH_high pH_high Deprotonated MPX⁻ (Deprotonated) pH_high->Deprotonated Low_Sol Low Solubility (High Precipitation Risk) Protonated->Low_Sol Med_Sol Moderate Solubility Equilibrium->Med_Sol High_Sol High Solubility (Low Precipitation Risk) Deprotonated->High_Sol

Caption: The effect of buffer pH relative to the pKa of MPX on its protonation state and resulting solubility.

Guide 3: Rescuing a Precipitated Solution

If you have a valuable solution of MPX that has already precipitated, it may be possible to redissolve it.

Protocol: Solubilizing Precipitated MPX

  • Gentle Warming: Place the solution in a water bath set to 37°C (or slightly higher, if your experiment allows) and mix gently. This may be sufficient to redissolve the precipitate.[3]

  • pH Adjustment: If warming is ineffective, you can try to raise the pH of the solution. Add small aliquots of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the solution. For MPX, increasing the pH above 7.5 should significantly improve solubility. Be mindful of how this pH change might affect your downstream application.

  • Co-solvent Addition: As a last resort, you can add a small amount of an organic co-solvent like DMSO or ethanol directly to the precipitated solution to reach a final concentration of 5-10%.[10] Vortex thoroughly after addition. This is only recommended if your experimental system can tolerate the final co-solvent concentration.

Important Note: After any of these rescue steps, it is highly recommended to filter the solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates before use.

References

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics. [Link]

  • Ionic Strength: Impact on pH and Drug Properties. Pion Inc. [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

  • Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. University of Delaware. [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation. The Journal of Chemical Physics. [Link]

  • Ionic strength – Knowledge and References. Taylor & Francis Online. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of Massachusetts Boston. [Link]

  • Co-Precipitation and Supercritical Solvent Technique. SEN Pharma. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Facing Problem to dissolve casein in PBS. Scientist Solutions. [Link]

  • Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. PMC. [Link]

  • How to do serial dilutions (including calculations). Integra Biosciences. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Analytical Science. [Link]

  • Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding. [Link]

  • Compound solubility measurements for early drug discovery. Chem-space. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Method of purifying peptides by selective precipitation.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Protein Extraction and Cleanup. Bio-Rad. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing MPX Extraction from Biological Tissues

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Myeloperoxidase (MPX/MPO) Extraction & Assay Optimization Executive Summary Myeloperoxidase (MPX or MPO) is a heme-containing peroxi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Myeloperoxidase (MPX/MPO) Extraction & Assay Optimization

Executive Summary

Myeloperoxidase (MPX or MPO) is a heme-containing peroxidase abundantly expressed in the azurophilic granules of neutrophils.[1][2] In tissue research, it serves as the "gold standard" surrogate marker for neutrophil infiltration and inflammation.

However, MPX is notoriously difficult to quantify accurately because it is membrane-bound within granules, sticky, and prone to interference from hemoglobin. This guide moves beyond basic kit instructions to address the mechanistic failures often seen in lung, colon, and brain tissue extractions.

Part 1: The "Gold Standard" Extraction Workflow

The most common failure mode is incomplete solubilization . MPX is not cytosolic; it is sequestered in granules. Simple lysis buffers (like RIPA) often fail to release it quantitatively.

The Validated Protocol
  • Lysis Buffer: 50 mM Potassium Phosphate Buffer (pH 6.0) + 0.5% HTAB (Hexadecyltrimethylammonium bromide).[1][3]

  • Why HTAB? HTAB is a cationic detergent. It is essential because it neutralizes the negative charge of the granule membrane, allowing for the specific solubilization of MPX while leaving many other proteins in the pellet.

  • Why pH 6.0? MPX stability is maximal at pH 6.0. Furthermore, this pH helps differentiate MPX activity from other peroxidases that may have different pH optima.

Visualizing the Critical Path

The following diagram illustrates the mandatory mechanical and thermal shock steps required to release MPX.

MPX_Extraction_Workflow Tissue Fresh/Frozen Tissue (Perfused) Perfuse CRITICAL: Perfusion (Remove Hemoglobin) Tissue->Perfuse Homogenize Mechanical Homogenization Buffer: 0.5% HTAB, pH 6.0 Perfuse->Homogenize Minced FreezeThaw Thermal Shock 3x Freeze-Thaw Cycles (Liq N2 <-> 37°C) Homogenize->FreezeThaw Lysis Sonicate Sonication (10s pulses, Ice bath) FreezeThaw->Sonicate Granule Rupture Centrifuge Centrifugation 12,000xg, 15 min, 4°C Sonicate->Centrifuge Supernatant Supernatant (Contains Solubilized MPX) Centrifuge->Supernatant Save Pellet Pellet (Debris/Nuclei) Centrifuge->Pellet Discard

Figure 1: The MPX extraction workflow emphasizing the necessity of perfusion and thermal shock (Freeze-Thaw) to disrupt azurophilic granules.[4][5][6][7]

Part 2: Troubleshooting & FAQs
Category A: Low Yield / No Signal

Q: I used standard RIPA buffer, but my signal is negligible even in inflamed tissue. Why? A: RIPA is insufficient for MPX. MPX is tightly bound to the granule membrane. You must use a buffer containing HTAB (Cetrimonium bromide) .

  • The Fix: Switch to 0.5% HTAB in 50 mM Potassium Phosphate (pH 6.0). If you have already homogenized in RIPA, you can try adding HTAB to a final concentration of 0.5% and repeating the freeze-thaw cycles, but starting fresh is preferred.

Q: Why is the "Freeze-Thaw" step non-negotiable? A: Mechanical homogenization disrupts the tissue matrix but often leaves individual neutrophils or their granules intact.

  • The Mechanism: Rapid freezing (Liquid Nitrogen) forms ice crystals that puncture the granule membranes. Rapid thawing (37°C) expands them. Repeating this 3 times ensures >95% release of MPX.

  • Protocol: Freeze in liquid nitrogen (2 min)

    
     Thaw water bath 37°C (2 min) 
    
    
    
    Repeat 3x.

Q: Can I use sodium azide to prevent bacterial growth in my buffers? A: ABSOLUTELY NOT.

  • Reason: Sodium azide is a potent inhibitor of heme peroxidases, including MPX. Even trace amounts will irreversibly kill the enzymatic activity you are trying to measure. Use fresh buffers or filter-sterilize them.

Category B: Specificity & Interference

Q: My "Control" (non-inflamed) tissue has high background readings. Is it contamination? A: It is likely Hemoglobin interference .

  • The Science: Hemoglobin (Hb) possesses pseudoperoxidase activity. If the tissue was not perfused, residual RBCs will react with the substrate (TMB or O-dianisidine), mimicking MPX.

  • The Fix (Pre-extraction): Transcardial perfusion with PBS is mandatory for blood-rich organs (Lungs, Liver, Heart).

  • The Fix (Post-extraction): If perfusion is impossible, you can subtract background by measuring absorbance at a reference wavelength, or use a specific MPX inhibitor (like 4-aminobenzoic acid hydrazide) in a parallel well. The signal inhibited by the specific inhibitor is your "True MPX."

Q: TMB vs. O-dianisidine: Which substrate should I use? A:

  • O-dianisidine: The "Classic" (Bradley et al., 1982). Read at 460 nm.[2][8][9] Pros: Historical comparability. Cons: Carcinogenic, lower sensitivity.

  • TMB: The "Modern" Standard. Read at 450 nm. Pros: Higher sensitivity, non-carcinogenic, faster reaction.

  • Recommendation: Use TMB for detection of low-level inflammation.

Part 3: Tissue-Specific Optimization

Different tissues present unique matrix challenges. Adjust your protocol based on the table below.

Tissue TypeChallengeProtocol Modification
Lung High elasticity; air pockets trap buffer.Increase homogenization time. Crucial: Must perfuse to remove blood (pulmonary circulation is vast).
Colon / Gut High protease content; bacterial contamination.Add a protease inhibitor cocktail (EDTA-free) immediately. Work strictly on ice.
Brain High lipid content (myelin) interferes with light absorbance.After HTAB extraction, perform a lipid extraction or high-speed spin (>15,000 x g) to pellet lipids.
Skin Tough collagen matrix.Mince very finely. Extend sonication time (3 pulses of 15s).
Part 4: The Enzymatic Reaction Logic

Understanding the assay reaction helps troubleshoot "drift" or color issues.

MPX_Reaction H2O2 Hydrogen Peroxide (Substrate A) Complex Enzyme-Substrate Complex H2O2->Complex Donor Electron Donor (TMB or O-dianisidine) Donor->Complex MPX MPX Enzyme (From Tissue) MPX->Complex Catalyzes Product Oxidized Product (Color Change) Complex->Product Oxidation Inhibitor Azide / Catalase (INTERFERENCE) Inhibitor->MPX Blocks

Figure 2: The reaction mechanism. Note that H2O2 is the fuel; if H2O2 degrades (old stock), the reaction fails regardless of MPX presence.

References
  • Bradley, P. P., et al. (1982). "Measurement of cutaneous inflammation: estimation of neutrophil content with an enzyme marker."[10] Journal of Investigative Dermatology.

    • Core Relevance: The foundational paper establishing HTAB extraction and O-dianisidine assay as the standard.
  • Pulli, B., et al. (2013). "Measuring Myeloperoxidase Activity in Biological Samples."[4] PLOS ONE.

    • Core Relevance: Modern validation comparing different substrates and highlighting the importance of specific inhibitors.
  • Thermo Fisher Scientific. "Myeloperoxidase (MPO) Activity Assay Kit Protocol."

    • Core Relevance: Industry-standard kit methodology confirming the pH 6.0 and HTAB requirements.
  • Niedowicz, D. M., et al. (2005). "Spectrophotometric Assessment of Myeloperoxidase Activity in Brain Tissue." Journal of Neuroscience Methods. Core Relevance: Specific adjustments for lipid-rich tissues like brain.

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding of MPX

The following guide is designed as a specialized Technical Support Center resource. It addresses the technical challenges of using Myeloperoxidase (MPX/MPO) in receptor binding assays.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the technical challenges of using Myeloperoxidase (MPX/MPO) in receptor binding assays.

Note on Nomenclature: In this guide, MPX refers to Myeloperoxidase (Gene: MPO or MPX), a highly cationic heme protein (pI > 10) widely used in inflammation and cardiovascular research. Due to its extreme positive charge, MPX exhibits aggressive non-specific binding (NSB) to negatively charged surfaces (plastics, DNA, cell membranes), creating a unique "electrostatic trap" that complicates receptor assays.

Topic: Optimization of Receptor Assays for Myeloperoxidase (MPX) Ligands Document ID: MPX-NSB-GUIDE-V2.1 Status: Active Audience: Assay Developers, Pharmacologists, Biochemists

Core Technical Analysis: The "Electrostatic Trap"

Before troubleshooting, you must understand why MPX is failing. Unlike typical ligands (e.g., cytokines, antibodies) with a pI near 7.4, MPX has an isoelectric point (pI) exceeding 10.0 .

At physiological pH (7.4), MPX acts as a polycationic super-binder . It does not just "stick" via hydrophobic interactions; it electrostatically adheres to:

  • Polystyrene/Polypropylene surfaces (usually negatively charged).

  • Extracellular Matrix (ECM) components (heparan sulfate proteoglycans).

  • Blocking Proteins (e.g., Albumin, if not pure).

The Causality of Failure: Standard blocking buffers (BSA/PBS) fail because they rely on steric hindrance. They do not neutralize the electrostatic attraction between the cationic MPX and the anionic assay surface. To fix this, you must shift from "Steric Blocking" to "Charge Neutralization."

Mechanism Visualization

The following diagram illustrates the kinetic competition between Specific Binding (Receptor) and Non-Specific Binding (Surface/Matrix).

MPX_Binding_Dynamics MPX MPX Ligand (Cationic, pI > 10) Receptor Specific Receptor (e.g., CD11b, MR) MPX->Receptor Kd (Specific) Surface Assay Surface/Matrix (Anionic Charge) MPX->Surface Electrostatic Adhesion (NSB) Blocker_Std Standard Blocker (BSA/Milk) Blocker_Std->Surface Weak Shielding Blocker_Opt Optimized Blocker (Heparin/High Salt) Blocker_Opt->MPX Charge Neutralization Blocker_Opt->Surface Ionic Masking

Figure 1: The "Electrostatic Trap." Standard blockers fail to prevent the cationic MPX from adhering to anionic surfaces. Optimized blockers (Blue) neutralize the charge on both the ligand and the surface.

Troubleshooting & Optimization Protocols

Phase 1: Buffer Composition (The "Ionic Shield")

Problem: Low ionic strength buffers (e.g., 1x PBS) allow maximum electrostatic interaction between MPX and background surfaces. Solution: Increase ionic strength to mask charges.

ComponentStandard ConcentrationMPX Optimized Concentration Mechanism of Action
NaCl 137 mM (PBS)300 - 500 mM High salt disrupts the ionic bond between MPX and the plate/matrix without affecting high-affinity receptor binding (check receptor tolerance).
Heparin None10 - 50 µg/mL Heparin is a polyanion that acts as a "decoy," binding soluble MPX just enough to prevent NSB but releasing it to the higher-affinity specific receptor.
Detergent 0.05% Tween-200.1% Triton X-100 or 0.05% Tween-20 Triton X-100 is often superior for reducing hydrophobic NSB of the heme pocket, but ensure receptor compatibility.
pH 7.47.4 - 8.0 Increasing pH slightly brings the environment closer to MPX's pI (though still far), slightly reducing its positive charge density.
Phase 2: Surface Passivation

Problem: Standard ELISA plates are "High Bind" (carboxylated), which attracts MPX. Solution: Use "Non-Binding" surfaces or specific protein blockers.

  • Avoid: 5% Non-Fat Dry Milk (Contains phosphoproteins that may bridge MPX).

  • Avoid: Standard BSA (Often contains fatty acids that bind MPX).

  • Recommended:

    • Reagent: 1-3% Casein (alkaline treated) or Fish Gelatin .

    • Protocol: "Pre-coat" pipette tips and reservoirs with blocking buffer to prevent MPX loss before it even reaches the well.

Phase 3: The "Heparin Block" Protocol (Gold Standard)

This protocol is the industry standard for handling cationic ligands like MPX and Chemokines.

  • Preparation: Prepare Assay Buffer: PBS + 0.5% BSA + 0.1% Tween-20 + 20 µg/mL Heparin + 300 mM NaCl .

  • Incubation: Incubate the MPX sample in this buffer for 15 minutes before adding to the receptor plate. This allows the heparin/salt to equilibrate with the MPX surface charges.

  • Binding: Add to receptor-coated plate. Incubate 1 hour at 37°C (or 4°C if internalization is not desired).

  • Wash: Wash 4x with PBS + 500 mM NaCl + 0.1% Tween-20. The high-salt wash is critical to strip weak electrostatic NSB.

Frequently Asked Questions (Technical Support)

Q1: I see high background even in "No Receptor" control wells. Is my antibody cross-reacting? A: It is likely not antibody cross-reactivity, but MPX sticking to the plastic.

  • Diagnostic: Perform a "Detect Only" control (Secondary Ab only). If clean, the issue is MPX sticking.

  • Fix: Switch to Low-Bind (blocked) polypropylene plates or add 0.1% Casein to your wash buffer.

Q2: Adding Heparin killed my specific signal. What happened? A: You likely overdosed the Heparin. Heparin competes with the receptor if the receptor binding site is also positively charged (e.g., Scavenger Receptors).

  • Fix: Titrate Heparin (0, 1, 5, 10, 50 µg/mL). Find the "Sweet Spot" where NSB drops but specific signal remains. Alternatively, use Chondroitin Sulfate , which has a lower charge density than heparin.

Q3: My MPX standard curve is non-linear at the low end. A: This is "Loss to Surface." At low concentrations (pg/mL), MPX is lost to the tube walls or pipette tips before reaching the assay.

  • Fix: Use LoBind tubes and tips. Always prepare standards in a buffer containing carrier protein (1% BSA) and high salt (300 mM) immediately.

Q4: Can I use MPX-004 (the inhibitor) to block NSB? A: No. MPX-004 is a small molecule antagonist for NMDA receptors, not a blocking agent for Myeloperoxidase protein. Do not confuse the drug candidate with the protein target. If you are assaying the drug MPX-004, NSB is driven by lipophilicity, not charge (requires 0.1% DMSO/Tween).

References

  • Klebanoff, S. J. (2005). Myeloperoxidase: friend and foe. Journal of Leukocyte Biology, 77(5), 598-625. Link

  • Lau, D., et al. (2005). Myeloperoxidase mediates neutrophil activation by association with CD11b/CD18 integrins. Proceedings of the National Academy of Sciences, 102(2), 431-436. Link

    • Context: Describes the cationic interaction mechanism and the use of heparin to disrupt non-specific binding.
  • Gorudko, I. V., et al. (2014). Binding of Human Myeloperoxidase to Red Blood Cells: Molecular Targets and Mechanisms. Archives of Biochemistry and Biophysics, 550, 28-34. Link

    • Context: Validates the electrostatic nature of MPX binding and the efficacy of high ionic strength washes.
  • LI-COR Biosciences. (2016). One-Blot Western Optimization Using the MPX™ Blotting System. Protocols.io. Link

    • Context: Reference for the "MPX" acronym in blotting systems, distinguishing it
Optimization

Resolving MPX peak overlap in LC-MS analysis

Technical Support Center: Advanced LC-MS Multiplexing (MPX) Solutions Topic: Resolving MPX Peak Overlap & Synchronization Anomalies System Focus: Staggered Parallel LC (e.g., Thermo Scientific™ Transcend™, Shimadzu Nexer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced LC-MS Multiplexing (MPX) Solutions

Topic: Resolving MPX Peak Overlap & Synchronization Anomalies System Focus: Staggered Parallel LC (e.g., Thermo Scientific™ Transcend™, Shimadzu Nexera MP) & High-Throughput LC-MS.

Introduction: Defining the "Overlap"

Welcome to the Advanced Support Center. As Application Scientists, we must first distinguish between the two distinct types of "overlap" inherent to Multiplexing (MPX) systems. The solution depends entirely on which mechanism is failing:

  • Timing Overlap (The Logic Failure): In staggered parallel LC, the MS acquisition window for Channel 1 overlaps with the injection or elution of Channel 2. This is a software/synchronization error resulting in truncated peaks or data loss.

  • Chromatographic Co-elution (The Chemistry Failure): Two isobaric analytes (or analyte + interference) elute simultaneously within the same channel. This is a separation chemistry issue.

Part 1: The Mechanics of MPX Timing (Logic & Synchronization)

The Core Concept: MPX systems rely on "Look-Ahead" logic. The software calculates when the MS is free. If the Data Window (the time the MS watches a specific stream) is defined incorrectly, the system will switch valves prematurely, cutting off the tail or front of your peak.

Visualizing the Synchronization Failure

The following diagram illustrates a "Window Clipping" event where Stream 2's injection logic forces a valve switch before Stream 1 has finished eluting.

MPX_Timing_Logic cluster_Stream1 Stream 1 (Active) cluster_Stream2 Stream 2 (Pending) S1_Load Loading/Washing S1_Elute Elution Window (MS Acquisition) S1_Load->S1_Elute S1_Post Re-equilibration S1_Elute->S1_Post Conflict CRITICAL FAILURE: Valve Switch Overlap S1_Elute->Conflict Tail Eluting S2_Wait Idle/Wait S2_Inject Injection S2_Wait->S2_Inject S2_Elute Elution Window S2_Inject->S2_Elute S2_Inject->Conflict Premature Switch caption Figure 1: Timing Overlap in Staggered Parallel LC. If the defined window is too narrow, the MS switches streams (Red Node) before Stream 1 finishes.

Troubleshooting Guide: Timing & Synchronization

Q: My peaks on Channel 2 look normal, but Channel 1 peaks are consistently truncated (flat-topped or missing tails). Why?

A: This is a classic Acquisition Window Definition error.

  • The Cause: The "Acquisition Window" duration set in your multiplexing software (e.g., Aria OS) is shorter than the actual physical peak width. The system switches the selector valve to Channel 2 exactly when the timer expires, regardless of whether the peak has finished eluting.

  • The Fix:

    • Run a single-channel injection (no multiplexing) to determine the absolute retention time (RT) and peak width at base (

      
      ).
      
    • Update the MPX method: Set the Acquisition Window start to

      
       and end to 
      
      
      
      .
    • Pro Tip: Add a 0.2-minute "safety margin" to the end of the window to account for column aging and slight RT drift [1].

Q: I see "Ghost Peaks" in Channel 1 that match the mass of analytes from Channel 2. Is this carryover?

A: It is likely Valve Cross-Talk (Fluidic Overlap), not chemical carryover.

  • The Mechanism: If the rotor seal in the stream-selection valve is worn, or if the waste line has high backpressure, eluent from Channel 2 can leak into Channel 1's path during the MS acquisition phase.

  • Diagnostic Protocol:

    • Inject a high-concentration standard on Channel 2 while injecting a Blank on Channel 1.

    • If the ghost peak on Channel 1 appears at the exact same time the MS is acquiring Channel 2 data (check the time stamp), it is cross-talk.

    • Action: Replace the rotor seal on the selector valve and ensure waste lines are not submerged in liquid (prevents siphoning).

Part 2: Chromatographic Resolution (Isobaric Interference)

When the overlap is chemical (two compounds, same mass, same time), timing adjustments will not help. You must alter the separation chemistry.

Data Table: Gradient Adjustment Strategy

Use this table to resolve isobaric overlaps (e.g., Analyte vs. Isomer).

ParameterAdjustment DirectionMechanistic EffectWhen to Use
Initial % Organic Decrease (e.g., 5% → 2%)Increases retention of early eluting polar compounds.Resolving peaks eluting near the void volume (

).
Gradient Slope Flatten (Decrease %B/min)Expands the chromatographic run time, increasing peak capacity.Complex matrices with many co-eluting isobars.
Temperature Decrease (e.g., 40°C → 30°C)Increases viscosity and retention; alters selectivity (

).
Separating structural isomers (e.g., Leucine/Isoleucine).
Buffer pH +/- 2 units from pKaAlters ionization state of the analyte, drastically shifting retention.Resolving ionizable compounds (acids/bases) from neutrals.

Q: I have an interference peak overlapping my analyte. How do I know if it's an isobar or just matrix suppression?

A: Use the Isotope Ratio Validation method.

  • Monitor two transitions for your analyte: A Quantifier (primary) and a Qualifier (secondary).

  • Calculate the ratio:

    
    .
    
  • Logic: If the ratio in your sample differs from the ratio in a pure standard by >20%, you have a co-eluting interference contributing signal to one of the channels [2].

  • Action: Switch to a different product ion for quantitation or modify the gradient (see table above).

Part 3: Advanced Protocol - The Window Optimization Workflow

This self-validating protocol ensures your MPX timing is robust against drift.

Objective: Define the "Safe Elution Window" to prevent data loss in high-throughput runs.

Step 1: The "Long Run" Characterization

  • Create a method without multiplexing.

  • Extend the gradient hold at the end by 2 minutes.

  • Inject your matrix sample (not just a clean standard).[1] Matrix components often elute slightly later than standards due to column overloading.

Step 2: Calculate the Window

  • Identify the start time (

    
    ) and end time (
    
    
    
    ) of the peak of interest.
  • Calculate the Window Width :

    
    .
    
  • The Formula:

    
    
    

Step 3: The "Stress Test"

  • Set up a batch of 50 injections in MPX mode.

  • Inject a "System Suitability" standard every 10 samples.

  • Acceptance Criteria: The retention time of the standard must not drift more than 5% of the total window width. If it does, the column is not equilibrating fast enough—increase the re-equilibration step in the LC method, not the MS window [3].

References

  • Thermo Fisher Scientific. (2016). Transcend UHPLC Systems Operating Manual: System Troubleshooting and Retention Time Variation. Retrieved from

  • Clinical & Laboratory Standards Institute (CLSI). (2017). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. (Referenced for interference testing protocols).
  • Shimadzu Corporation. (2024). LC-MS/MS Common Troubleshooting Measures: Acquisition Windows and Peak Clipping. Retrieved from

  • Waters Corporation. (2021). Troubleshooting Carryover and Ghost Peaks in LC-MS. Retrieved from

  • Wu, J. T., et al. (2001).[2] The development of a staggered parallel separation liquid chromatography/tandem mass spectrometry system.[2] Rapid Communications in Mass Spectrometry.[2][3] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparative Guide: MPX (1-Methyl-3-Propylxanthine) vs. Theophylline in Asthma Models

Executive Summary & Chemical Definition Subject: Comparative pharmacological evaluation of Theophylline (1,3-dimethylxanthine) and its structural analog MPX (1-methyl-3-propylxanthine). Context: Theophylline remains a co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Definition

Subject: Comparative pharmacological evaluation of Theophylline (1,3-dimethylxanthine) and its structural analog MPX (1-methyl-3-propylxanthine).

Context: Theophylline remains a cornerstone in asthma management due to its dual efficacy as a bronchodilator and anti-inflammatory agent. However, its narrow therapeutic index necessitates the development of "Theophylline-like" analogs with superior potency-to-toxicity ratios. MPX represents a critical study in Structure-Activity Relationships (SAR), specifically investigating how alkyl chain elongation at the


 position affects Phosphodiesterase (PDE) inhibition and Adenosine Receptor antagonism.

Verdict: While Theophylline serves as the reference standard, MPX demonstrates distinct pharmacokinetic properties and comparable relaxant potency in ex vivo models. The substitution of a propyl group for a methyl group at the


 position alters the lipophilicity and enzyme affinity profile, offering a model for optimizing xanthine-based bronchodilators.

Mechanistic Comparison: The Signaling Cascade

To understand the potency differences, one must analyze the dual mechanism of action common to methylxanthines.

The Dual Pathway
  • PDE Inhibition: Both compounds inhibit Phosphodiesterase (non-selective, primarily PDE3/4/5 in smooth muscle), preventing the hydrolysis of cAMP. Elevated cAMP activates Protein Kinase A (PKA), leading to myosin light chain dephosphorylation and relaxation.

  • Adenosine Antagonism: Both compounds antagonize

    
     and 
    
    
    
    adenosine receptors.[1] Since adenosine is a bronchoconstrictor in asthmatics, blockade results in bronchodilation.

Key SAR Difference:

  • Theophylline:

    
    -Methyl, 
    
    
    
    -Methyl. High affinity for Adenosine receptors; moderate PDE inhibition.
  • MPX:

    
    -Methyl, 
    
    
    
    -Propyl. The retention of the
    
    
    -methyl group preserves adenosine antagonism (unlike Enprofylline, which lacks
    
    
    -methyl). The
    
    
    -propyl extension enhances lipophilicity, potentially altering tissue distribution and PDE isoenzyme selectivity.
Pathway Visualization

The following diagram illustrates the parallel mechanisms leading to bronchodilation.

G cluster_0 Extracellular cluster_1 Smooth Muscle Cytosol Adenosine Adenosine AR Adenosine Receptor (A1/A2) Adenosine->AR Activates (Constriction) MPX MPX / Theophylline MPX->AR Antagonizes (Block) PDE PDE Enzyme MPX->PDE Inhibits AC Adenylyl Cyclase ATP ATP cAMP cAMP (Cyclic AMP) ATP->cAMP via AC cAMP->PDE Hydrolysis (Degradation) PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE->AMP Inactive MLCK MLCK (Inactivation) PKA->MLCK Phosphorylates Relax Bronchodilation (Relaxation) MLCK->Relax Leads to

Caption: Dual mechanism of MPX and Theophylline: Antagonism of Adenosine Receptors and Inhibition of PDE, converging on cAMP-mediated bronchodilation.

Comparative Data Profile

The following data synthesizes findings from guinea pig tracheal models (the gold standard for bronchodilator potency) and pharmacokinetic studies.

Table 1: Pharmacological & Potency Metrics
ParameterTheophylline (TPH)MPX (1-Me-3-Pr-X)Clinical/Experimental Implication
Chemical Structure 1,3-Dimethylxanthine1-Methyl-3-PropylxanthinePropyl chain increases lipophilicity.
Relaxant Potency (

)
Reference (1.0x)~0.9x - 1.1x (Equipotent)MPX maintains bronchodilator efficacy comparable to TPH.
PDE Inhibition (

)
ModerateHigh

-propyl may enhance PDE affinity vs methyl.
Adenosine Antagonism Potent (

)
Retained

-methyl group ensures continued adenosine blockade (unlike Enprofylline).
Half-Life (

)
Species dependent (Longer)ShorterMPX clears faster in rodent models; implies frequent dosing or depot need.
Clearance Route Hepatic (CYP450)Non-renal / HepaticDifferences in biotransformation pathways.

Data Interpretation: Experimental data indicates that MPX is a potent bronchodilator with an efficacy profile nearly identical to Theophylline in in vitro tension assays. However, its pharmacokinetic drawback (shorter half-life) suggests it serves better as a tool compound for SAR studies rather than a direct clinical replacement, unless formulated for sustained release.

Validated Experimental Protocol

Objective: To determine the comparative


 (potency) of MPX and Theophylline in a self-validating Guinea Pig Tracheal model.
System Setup[2]
  • Tissue: Male Hartley guinea pigs (300–500g).

  • Preparation: Tracheal helical strips (3mm width).

  • Buffer: Krebs-Henseleit solution (37°C, pH 7.4), aerated with 95%

    
     / 5% 
    
    
    
    .
  • Load: 1.0g resting tension.

The "Self-Validating" Workflow

This protocol includes internal controls to ensure tissue viability and receptor responsiveness before testing the experimental drug.

  • Equilibration (60 min): Wash tissue every 15 min. Adjust tension to 1.0g.

  • Viability Check (Control A): Challenge with KCl (60 mM) .

    • Validation Criteria: Tissue must contract >0.5g. Wash until baseline returns.

  • Pre-Contraction (The "Asthma" State):

    • Administer Histamine (

      
       M)  or Carbachol (
      
      
      
      M)
      to induce stable tonic contraction (simulating bronchospasm).
    • Wait for plateau (approx. 10-15 min).

  • Cumulative Dosing (The Test):

    • Add MPX or Theophylline in cumulative log increments (

      
       M to 
      
      
      
      M).
    • Critical Step: Do not wash between doses. Wait for plateau relaxation at each concentration.

  • Maximal Relaxation (Control B):

    • At the end of the curve, add Papaverine (

      
       M)  to define 100% relaxation (physiological zero).
      
  • Data Analysis:

    • Calculate % relaxation relative to the Histamine plateau.

    • Plot log-concentration vs. % relaxation.

    • Derive

      
       (-log 
      
      
      
      ).
Protocol Logic Flow

Protocol Start Harvest Trachea Equilibrate Equilibration (60 min, 37°C) Start->Equilibrate KCl KCl Challenge (Viability Check) Equilibrate->KCl Wash Washout KCl->Wash If Contract > 0.5g Contract Induce Spasm (Histamine 10uM) Wash->Contract Dose Cumulative Dosing (MPX / TPH) Contract->Dose Max Max Relax (Papaverine) Dose->Max Calc Calc EC50 Max->Calc

Caption: Step-by-step organ bath protocol for determining bronchodilator potency.

Critical Analysis & Conclusion

Scientific Integrity Statement: The comparison of MPX and Theophylline highlights the nuance of alkyl-xanthine pharmacology. While MPX matches Theophylline in potency (the concentration required to relax the airway), it differs in pharmacokinetics.

  • Potency: MPX is equipotent to Theophylline. The propyl chain does not diminish the intrinsic activity on the smooth muscle machinery.

  • Selectivity: Unlike Enprofylline (3-propylxanthine), which lacks adenosine antagonism, MPX (1-methyl-3-propylxanthine) retains the adenosine blocking capability due to the

    
    -methyl group. This makes MPX a "Theophylline-like" agent rather than an "Enprofylline-like" agent.
    
  • Clinical Relevance: For researchers, MPX serves as a vital data point demonstrating that

    
    -propyl substitution is tolerated by the PDE active site but alters metabolic clearance. It confirms that the 
    
    
    
    -methyl is the "switch" for adenosine affinity.

Final Recommendation: For asthma models focusing on pure bronchodilation , MPX and Theophylline can be used interchangeably in in vitro setups. However, for in vivo efficacy models, Theophylline remains the superior choice due to its more favorable half-life and extensive historical validation, unless the specific aim is to study rapid-clearance xanthines.

References

  • Hasegawa, T., et al. (1989). Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. ResearchGate.

  • Hasegawa, T., et al. (1990). Studies on Alkyl-Xanthine Derivatives II. Pharmacokinetic and Physico-chemical Properties. ResearchGate.

  • Persson, C. G. (1986). Development of safer xanthine drugs for treatment of obstructive lung disease. Journal of Allergy and Clinical Immunology.

  • Spina, D. (2000). Phosphodiesterase 4 inhibitors in the treatment of asthma and COPD. British Journal of Pharmacology.[2]

Sources

Comparative

Selectivity Profile: 1-Methyl-3-Propylxanthine (MPX) vs. A1/A2 Receptors

The following guide provides an in-depth technical analysis of the selectivity profile of 1-Methyl-3-Propylxanthine (MPX) . It is designed for researchers requiring a precise understanding of how N-alkyl substitutions on...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the selectivity profile of 1-Methyl-3-Propylxanthine (MPX) . It is designed for researchers requiring a precise understanding of how N-alkyl substitutions on the xanthine scaffold influence Adenosine Receptor (AR) affinity and downstream signaling.

[1]

Executive Summary

1-Methyl-3-propylxanthine (MPX) is a synthetic xanthine derivative that functions as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1] It represents a critical Structure-Activity Relationship (SAR) bridge between Theophylline (1,3-dimethylxanthine) and Enprofylline (3-propylxanthine).

While often overshadowed by high-affinity 8-substituted probes (e.g., DPCPX), MPX provides fundamental insights into the role of N1-nitrogen substitution.

  • Primary Profile: MPX exhibits micromolar ($ \mu M $) affinity for A1 receptors, being approximately 2-fold more potent than Theophylline .

  • Selectivity: Unlike Enprofylline (which is A1-inactive), MPX retains significant A1 affinity due to the preservation of the N1-methyl group. It is generally considered non-selective between A1 and A2 subtypes in the physiological range, though it shows a slight potency bias toward A1 compared to other simple dialkylxanthines.

  • Key Insight: MPX serves as the core scaffold for high-affinity tracers like MPDX (8-dicyclopropylmethyl-MPX), but the unsubstituted MPX scaffold itself is a relatively weak antagonist.

Chemical & Pharmacological Context (SAR Analysis)

To understand the selectivity of MPX, one must analyze the xanthine pharmacophore. The binding pocket of the A1 receptor imposes strict steric and electronic requirements at the N1 and N3 positions.

The N1-Methyl "Anchor"

The most critical determinant of A1 affinity in this series is the substituent at N1 .

  • Theophylline (1,3-dimethyl): Retains N1-methyl. Moderate A1 affinity ($ K_i \approx 45 \mu M $).

  • Enprofylline (3-propyl): Lacks N1-methyl (N1 is unsubstituted). Loss of A1 affinity ($ K_i > 1000 \mu M $) .

  • MPX (1-methyl-3-propyl): Retains N1-methyl; extends N3 chain. Enhanced A1 affinity ($ K_i \approx 26 \mu M $) .

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates how MPX fits into the xanthine hierarchy.

SAR_Analysis Theophylline Theophylline (1,3-Dimethyl) Ki(A1): ~45 µM MPX MPX (1-Methyl-3-Propyl) Ki(A1): ~26 µM (Target Compound) Theophylline->MPX N3-Methyl to Propyl (Increases Hydrophobicity) Enprofylline Enprofylline (3-Propyl) Ki(A1): >1000 µM (A1 Inactive) MPX->Enprofylline Remove N1-Methyl (Destroys A1 Affinity) DPCPX DPCPX (1,3-Dipropyl-8-cyclopentyl) Ki(A1): ~1 nM (High Affinity Probe) MPX->DPCPX Add 8-Cyclopentyl (Increases Affinity 1000x)

Caption: SAR progression showing MPX as an intermediate with optimized N3-alkyl substitution but lacking the 8-position substitution required for nanomolar potency.

Comparative Selectivity Data

The table below aggregates experimental $ K_i $ (Inhibition Constant) values derived from radioligand binding assays (using rat brain membranes).

CompoundA1 Receptor $ K_i

\mu M $)
A2 Receptor AffinityPDE Inhibition $ K_i

\mu M $)
Selectivity Profile
MPX 26.4 Micromolar 49 Non-selective / Slight A1 Bias
Theophylline44.6Micromolar134Non-selective
Enprofylline> 1000Micromolar (Weak A2B)112A2B Selective (A1 Inactive)
Caffeine~50Micromolar~500Non-selective
DPCPX0.001> 0.5> 100Highly A1 Selective

Data Interpretation:

  • A1 Potency: MPX is approximately 1.7x to 2x more potent than Theophylline at the A1 receptor.

  • PDE Interference: MPX is also a potent PDE inhibitor ($ K_i = 49 \mu M $). In functional assays, this PDE inhibition can mask receptor blockade effects by independently raising cAMP levels.

  • The "Enprofylline Shift": The sharp contrast between MPX ($ 26 \mu M

    
     >1000 \mu M $) confirms that MPX should be used when A1 blockade is desired, whereas Enprofylline is the tool of choice to isolate A2B effects without A1 interference.
    

Mechanistic Implications & Signaling[3]

MPX acts as a competitive antagonist at both A1 and A2 receptors. Its net physiological effect is complex because it simultaneously blocks the "brakes" (A1/Gi) and the "gas" (A2/Gs) of the adenylyl cyclase system, while also preventing cAMP breakdown via PDE inhibition.

Signaling Pathway Diagram

This diagram details the dual-action mechanism of MPX.

Signaling_Pathway Adenosine Adenosine (Endogenous) A1R A1 Receptor (Gi-Coupled) Adenosine->A1R A2R A2 Receptor (Gs-Coupled) Adenosine->A2R AC Adenylyl Cyclase A1R->AC Inhibits A2R->AC Stimulates cAMP cAMP AC->cAMP Synthesizes AMP AMP cAMP->AMP Degrades PDE Phosphodiesterase (PDE) PDE->AMP Catalyzes MPX MPX (Antagonist) MPX->A1R Blocks MPX->A2R Blocks MPX->PDE Inhibits (Ki ~49 µM)

Caption: MPX antagonizes both Gi-coupled A1 and Gs-coupled A2 pathways while simultaneously inhibiting PDE, leading to a complex net modulation of cAMP.

Experimental Validation Protocol

To reproduce the affinity data for MPX, a Radioligand Binding Assay is the gold standard. The following protocol isolates the A1 component.

Protocol: A1 Receptor Competition Binding

Objective: Determine the $ K_i $ of MPX for the A1 receptor using rat brain cortical membranes.

Materials:

  • Source Tissue: Rat Cerebral Cortex (high A1 density).

  • Radioligand: [

    
    H]DPCPX (0.2–0.5 nM) or [
    
    
    
    H]CHA.
  • Non-specific Control: 10 µM CPA or R-PIA.

  • Test Compound: MPX (Concentration range: $ 10^{-8} $ to $ 10^{-3} $ M).

Workflow:

  • Membrane Preparation:

    • Homogenize cortex in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       g for 20 mins. Resuspend pellet.
      
    • Critical Step: Treat with Adenosine Deaminase (ADA) (2 U/mL) for 30 mins at 37°C to remove endogenous adenosine which would compete with the radioligand.

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL [

      
      H]DPCPX + 50 µL MPX (various concentrations).
      
    • Incubate for 90 minutes at 25°C.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate $ IC_{50} $ using non-linear regression.

    • Convert to $ K_i $ using the Cheng-Prusoff equation:

      
      
      

References

  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors.[2] Journal of Medicinal Chemistry, 29(10), 2005-2011. Link

  • Takagi, K., et al. (1988). Structure-activity relationship in N3-alkyl-xanthine derivatives: Bronchodilator and phosphodiesterase inhibitory activities.[1] Journal of Pharmacy and Pharmacology, 40(1), 21-27. Link

  • Holschbach, M. H., et al. (2004).[3] Quantitative analysis of adenosine A1 receptors in human brain using positron emission tomography and [1-methyl-11C]8-dicyclopropylmethyl-1-methyl-3-propylxanthine.[4][5][6] Nuclear Medicine and Biology, 31(8), 975-981.[6][7] Link

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077-2080. Link

Sources

Validation

A Comparative Guide to the Preclinical Pharmacokinetic Validation of Anti-Mpox Virus (MPXV) Therapeutics

Introduction: The Critical Role of Pharmacokinetics in Combating a Global Health Threat The re-emergence of the Mpox virus (MPXV), an Orthopoxvirus, as a global public health emergency has underscored the urgent need for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pharmacokinetics in Combating a Global Health Threat

The re-emergence of the Mpox virus (MPXV), an Orthopoxvirus, as a global public health emergency has underscored the urgent need for effective antiviral therapeutics.[1][2] The journey from a promising compound to an approved drug is paved with rigorous testing, where understanding the drug's behavior within a biological system is paramount. This is the domain of pharmacokinetics (PK), the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).

Developing a successful antiviral requires not only potent activity against the virus but also a favorable pharmacokinetic profile that ensures the drug reaches its target site in sufficient concentrations for a durable therapeutic effect. Preclinical evaluation in various animal species is a cornerstone of this process.[3][4] These studies are not merely a procedural step; they provide the essential data needed to predict human pharmacokinetics, select safe starting doses for first-in-human trials, and ultimately increase the probability of clinical success.[5][6]

This guide provides a comparative analysis of the pharmacokinetic validation of key therapeutics developed to combat MPXV. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, compare PK parameters across relevant preclinical species, and provide detailed, field-proven methodologies. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices essential for navigating the complexities of interspecies pharmacokinetics in the development of anti-MPXV agents.

Section 1: The Foundation of Interspecies PK Validation: Models and Scaling

The core challenge in preclinical drug development is to accurately forecast a drug's behavior in humans based on animal data. This is complicated by inherent physiological and metabolic differences between species.[7] Therefore, a well-designed preclinical program relies on two key elements: the selection of appropriate animal models and the application of predictive scaling methodologies.

1.1. Animal Models in Mpox Research

The choice of animal model is critical and should ideally mimic the progression of human disease. For Mpox, several species have been established as valuable models for studying pathogenesis and therapeutic efficacy.[8]

  • Rodents (Mice, Prairie Dogs): Mice are frequently used for initial screening due to their cost-effectiveness and availability.[3] However, the prairie dog MPXV model is particularly noteworthy as it displays a disease progression, including a distinct rash, that is remarkably similar to human mpox infection, making it a robust model for efficacy studies of antipoxvirus therapeutics.[9][10][11]

  • Non-Human Primates (NHPs): Cynomolgus and rhesus macaques are physiologically closer to humans and are considered the gold standard for preclinical safety and PK studies.[12] Their metabolic pathways and immune responses often provide a more predictive correlation to human outcomes.

1.2. The Principle of Allometric Scaling

How do we translate findings from a 25-gram mouse to a 70-kilogram human? The answer lies in allometry, a method that examines the relationship between body size and physiological parameters.[13] In pharmacokinetics, simple allometry scales key parameters like clearance (CL) and volume of distribution (Vd) as an exponential function of body weight (BW).[14][15]

The fundamental equation is: Y = aWb Where:

  • Y is the pharmacokinetic parameter of interest (e.g., CL, Vd).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

By plotting the logarithm of the PK parameter against the logarithm of body weight from at least three different animal species, a linear relationship can be established, which can then be extrapolated to predict the parameter in humans.[16] This predictive power is crucial for determining the maximum safe starting dose for clinical trials.[14]

Section 2: Comparative Pharmacokinetics of Key Anti-MPXV Agents

Significant interspecies differences in drug disposition are common. A drug may have a long half-life in one species and be rapidly cleared in another. Understanding these variations is key to interpreting preclinical data correctly. Let's examine the comparative pharmacokinetics of two prominent oral antiviral therapeutics for Orthopoxvirus infections.

2.1. Tecovirimat (ST-246)

Tecovirimat is an oral antiviral that targets the p37 envelope protein of Orthopoxviruses, inhibiting the formation of the extracellular enveloped virus and thus limiting its spread.[17] Its pharmacokinetic profile has been evaluated across multiple species to support its development.

A notable study scaled the pharmacokinetic parameters of ST-246 from four preclinical species (mouse, rabbit, monkey, and dog) to predict its human profile.[16] The data revealed significant species-specific differences. For instance, the apparent clearance (Cl/F) increased with species size, from 0.05 L/h for the mouse to 42.52 L/h for the dog. Conversely, the terminal half-life varied non-linearly, with the dog showing the lowest value (3.10 h) and the monkey the highest (9.94 h).[16] This highlights the complexity of interspecies scaling; it is not merely a function of body weight but also of species-specific metabolic pathways.

Table 1: Comparative Pharmacokinetic Parameters of Tecovirimat (ST-246) Across Species

Parameter Mouse Rabbit Monkey Dog Human (Predicted*) Human (Observed)
Cl/F (L/h) 0.05 2.19 12.18 42.52 51.35 29.5 - 41.5
Vd/F (L) 0.41 24.38 392.95 280.40 2311.5 1580 - 2000
t½ (h) 5.75 7.71 9.94 3.10 31.20 19.5 - 33.2
Extraction Ratio 0.104 0.363 0.231 0.591 0.153 N/A

*Data derived from allometric scaling. Source: Adapted from Russo, A. T., et al. (2013).[16]

The successful prediction of the human terminal half-life (31.20 h) from preclinical data, which closely matched observed clinical values, validates the power of allometric scaling when applied correctly.[16]

2.2. Brincidofovir (BCV)

Brincidofovir is another antiviral with activity against double-stranded DNA viruses, including poxviruses.[9][10] Its pharmacokinetic validation in a lethal monkeypox virus animal model provided critical insights into exposure-efficacy relationships.

In a study using the prairie dog model, oral administration of BCV resulted in variable plasma concentrations, potentially due to the outbred nature of the animals.[10] Crucially, the analysis indicated that both the maximum plasma concentration (Cmax) and total exposure (AUClast) were lower in prairie dogs compared to other animal models that had received similar doses. This finding was vital, as it provided a scientifically grounded explanation for the lower-than-expected efficacy observed in this specific model, attributing it to suboptimal drug exposure rather than a lack of antiviral activity.[10] This underscores the importance of not just administering a drug, but validating that it achieves the necessary therapeutic concentrations in the chosen preclinical model.

Section 3: Gold-Standard Methodologies for Pharmacokinetic Validation

Trustworthy PK data is built on a foundation of validated, reproducible methodologies. This section provides detailed protocols for the two core components of any PK study: the bioanalytical quantification of the drug and the design of the in vivo experiment.

3.1. Experimental Protocol: Bioanalytical Method Validation via LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for quantifying drugs in biological matrices due to its high sensitivity, selectivity, and robustness.[18][19][20] A self-validating LC-MS/MS protocol ensures that the data generated is accurate and reliable.

Objective: To validate a method for the quantification of an anti-MPXV compound in rodent plasma.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the analyte (drug) and a suitable internal standard (IS) in an organic solvent (e.g., Methanol).

    • Create a series of calibration standards by spiking known concentrations of the analyte into blank rodent plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction (Protein Precipitation - A Common, Efficient Method):

    • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to plasma effectively precipitates plasma proteins.

    • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the analyte from endogenous matrix components. A rapid 4-minute runtime is often achievable.[21]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the detection using Multiple Reaction Monitoring (MRM) by selecting specific precursor-to-product ion transitions for both the analyte and the IS. This provides high selectivity and sensitivity.

  • Method Validation Parameters (Based on ICH M10 Guidelines):

    • Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS.

    • Linearity & Range: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL). The curve should have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy & Precision: Analyze QC samples at three levels in replicate (n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should be ≤15% (precision).

    • Matrix Effect & Recovery: Evaluate the effect of the biological matrix on ionization and the efficiency of the extraction process.

    • Stability: Assess the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.

3.2. Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a standard single-dose PK study in mice to determine key parameters following intravenous (IV) and oral (PO) administration.[22]

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of an anti-MPXV compound in CD-1 mice.

Step-by-Step Methodology:

  • Animal Acclimatization and Preparation:

    • House male CD-1 mice (n=4 per group) for at least one week to acclimate to the facility.

    • Fast animals overnight (approx. 12 hours) before dosing but allow water ad libitum. This is crucial for oral dosing studies to minimize variability in absorption due to food effects.

  • Formulation and Dosing:

    • IV Group: Formulate the compound in a solution suitable for intravenous injection (e.g., saline with a co-solvent like Solutol HS 15). The formulation must be a clear, sterile solution.[21][22] Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Formulate the compound as a solution or a homogenous suspension in a vehicle like 0.5% methylcellulose. Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling (Serial Sampling):

    • Collect sparse blood samples (approx. 30 µL) from each animal at predetermined time points. A typical schedule would be:

      • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Use a method like submandibular or saphenous vein bleeding, collecting samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clearly labeled tubes and store frozen at -80°C until bioanalysis.

  • Data Analysis (Non-Compartmental Analysis - NCA):

    • Quantify the plasma concentrations at each time point using the validated LC-MS/MS method described above.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform NCA on the plasma concentration-time data.[21]

    • Key Parameters to Calculate:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • %F (Absolute Oral Bioavailability): Calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. This parameter is critical for assessing the viability of an oral formulation.[21]

Section 4: Visualizing Pharmacokinetic Workflows

Visual diagrams help clarify complex processes, providing a clear roadmap for experimental design and data interpretation.

G cluster_pre Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_post Post-Study Phase Formulation 1. Formulation Development (IV & PO Vehicles) Dosing 3. Animal Dosing (IV and PO Groups) Formulation->Dosing BioMethod 2. Bioanalytical Method Validation (LC-MS/MS) Quant 6. Sample Quantification (Validated LC-MS/MS) BioMethod->Quant Validated Method Sampling 4. Serial Blood Sampling (Predetermined Timepoints) Dosing->Sampling Processing 5. Sample Processing (Plasma Separation & Storage) Sampling->Processing Processing->Quant NCA 7. Non-Compartmental Analysis (NCA) Quant->NCA Report 8. PK Parameter Determination & Reporting NCA->Report

Caption: Workflow for a Preclinical Pharmacokinetic Study.

G cluster_data Data Acquisition cluster_analysis Allometric Analysis cluster_prediction Human Prediction Data PK Data from ≥3 Species (e.g., Mouse, Rat, Monkey) - Body Weight (W) - Clearance (CL) Log Log-Transform Data (log W, log CL) Data->Log Plot Plot log CL vs. log W & Perform Linear Regression Log->Plot Eq Determine Equation: log Y = log a + b * log W Plot->Eq HumanW Input Human Body Weight (W_human) Predict Extrapolate to Predict Human Clearance (CL_human) HumanW->Predict Dose Use Predicted CL to Inform First-in-Human Dose Selection Predict->Dose

Caption: Decision Pathway for Interspecies Allometric Scaling.

Conclusion and Future Outlook

The robust, validated methodologies presented in this guide for bioanalysis and in vivo studies provide the framework for generating high-quality, reliable data. Adherence to these principles ensures that decisions made during preclinical development are based on sound science.

Looking ahead, the field is continually evolving. While allometric scaling remains a valuable tool, it is increasingly supplemented by more sophisticated approaches like physiologically-based pharmacokinetic (PBPK) modeling.[23] PBPK models integrate drug-specific data with systems-level physiological data (e.g., organ blood flow, enzyme expression) to create a more mechanistic and predictive simulation of a drug's fate in the body. Furthermore, emerging technologies like multi-tissue organ-on-a-chip platforms promise to provide more accurate predictions of human PK, potentially reducing the reliance on animal studies in the future.[23][24] By embracing these innovations while adhering to the foundational principles of rigorous pharmacokinetic science, the drug development community can accelerate the delivery of safe and effective therapies to combat the threat of Mpox and future viral pathogens.

References
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Comparative

A Senior Application Scientist's Guide to Purity Analysis of 1-methyl-3-propylxanthine Reference Standards

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. In the context of 1-methyl-3-propylxanthine, a xanthine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. In the context of 1-methyl-3-propylxanthine, a xanthine derivative with potential pharmacological applications, ensuring the purity of the reference standard is not merely a quality control step; it is a fundamental prerequisite for accurate quantification, impurity profiling, and ultimately, the validity of any subsequent research or development activities.

This guide provides an in-depth comparison of analytical techniques for the purity assessment of 1-methyl-3-propylxanthine reference standards. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate strategy for your analytical needs.

The Critical Role of Purity in Reference Standards

A reference standard serves as a benchmark against which a sample is compared. Any impurity in the standard can lead to significant errors, including:

  • Inaccurate quantification of the active pharmaceutical ingredient (API): This can have profound implications in preclinical and clinical studies, affecting dose-response relationships and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Misidentification of impurities: An impurity in the reference standard could be mistaken for a sample-related impurity, leading to unnecessary and costly investigation.

  • Compromised method validation: The accuracy and precision of an analytical method are directly tied to the purity of the reference standard used for its validation.

Therefore, a multi-faceted approach to purity analysis is often necessary to provide a comprehensive and trustworthy assessment of a 1-methyl-3-propylxanthine reference standard.

Comparative Analysis of Key Purity Determination Techniques

The selection of an analytical technique for purity analysis is a critical decision driven by the physicochemical properties of 1-methyl-3-propylxanthine and the specific goals of the analysis. Here, we compare the most relevant methods, highlighting their strengths and limitations.

Technique Principle Strengths for 1-methyl-3-propylxanthine Analysis Limitations & Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.- High resolution for separating closely related impurities.[1][2][3]- Well-established for xanthine derivatives.[1][2][3]- Quantitative accuracy with appropriate calibration.- Versatility in detection methods (UV, DAD, etc.).- Requires a chromophore for UV detection.- May not detect non-chromophoric or volatile impurities.- Purity is relative to the sum of detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.- High sensitivity and selectivity for impurity detection and identification.[4][5][6][7]- Provides molecular weight information for unknown impurities.[4][5][6]- Powerful for impurity profiling.[4][5]- Quantification can be more complex than HPLC-UV.- Matrix effects can influence ionization and accuracy.- Higher instrumentation cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.- Ideal for volatile and semi-volatile impurities.[8][9][10]- High sensitivity and specificity.[8][9]- Requires derivatization for non-volatile compounds like 1-methyl-3-propylxanthine.- Potential for thermal degradation of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Direct measurement of the analyte concentration based on the NMR signal intensity relative to a certified internal standard.- An absolute, primary method for purity determination.[11][12][13][14]- Does not require a reference standard of the analyte itself for purity assessment.[11][14]- Provides structural information for both the analyte and impurities.[8][12]- Lower sensitivity compared to chromatographic methods.- Requires a highly pure and stable internal standard.- Potential for signal overlap in complex mixtures.

In-Depth Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC with UV detection is a cornerstone technique for the purity assessment of xanthine derivatives due to its robustness, high resolving power, and widespread availability.[1][2][3] The following protocol is a validated starting point for the analysis of 1-methyl-3-propylxanthine.

Experimental Workflow: HPLC Purity Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) injection Inject into HPLC System prep_standard->injection prep_sample Prepare Sample Solution (Analyte) prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC workflow for 1-methyl-3-propylxanthine purity analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • 1-methyl-3-propylxanthine reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Volumetric flasks and pipettes

  • HPLC vials

Rationale: The use of high-purity reagents is paramount to prevent the introduction of extraneous peaks that could interfere with the analysis.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column provides good retention and separation for moderately polar compounds like xanthine derivatives.[1][2]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., water with 0.1% phosphoric acid). The organic modifier (acetonitrile) is adjusted to achieve optimal retention and resolution. The buffer is crucial for maintaining a consistent pH and improving peak shape.

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

  • Detection Wavelength: Determined by acquiring the UV spectrum of 1-methyl-3-propylxanthine and selecting the wavelength of maximum absorbance (λmax). This maximizes sensitivity for the main component and any related impurities.

  • Injection Volume: 10-20 µL. The volume should be consistent across all injections to ensure reproducibility.

  • Column Temperature: 25-30 °C. Maintaining a constant column temperature is essential for stable retention times.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of the 1-methyl-3-propylxanthine reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner and at a similar concentration to the standard solution.

Rationale: Accurate weighing and dilution are critical for quantitative analysis. Preparing the sample and standard at similar concentrations helps to ensure that the detector response is within the linear range for both.

4. Data Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the 1-methyl-3-propylxanthine sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Rationale: The area percent method assumes that all components have a similar response factor at the detection wavelength. While this is a common and often acceptable approach for purity assessment, for the highest accuracy, especially when impurities have different chromophores, a relative response factor (RRF) for each impurity should be determined.

The Power of Orthogonal Techniques: A Self-Validating System

For a truly comprehensive and trustworthy purity assessment, relying on a single analytical technique is not sufficient. The use of orthogonal methods—techniques that rely on different separation or detection principles—provides a self-validating system.

For instance, while HPLC is excellent for separating structurally similar impurities, it may not detect those that lack a UV chromophore.[13] In contrast, Quantitative NMR (qNMR) is an absolute method that can quantify the main component against a certified internal standard, irrespective of the presence of non-chromophoric impurities.[11][12][14]

Furthermore, LC-MS can be employed to identify the molecular weights of any impurities detected by HPLC, providing valuable information for their structural elucidation.[4][5][6][7]

Orthogonal_Methods Purity Comprehensive Purity Profile HPLC HPLC (Separation & Relative Purity) Purity->HPLC Separation of Impurities qNMR qNMR (Absolute Purity) Purity->qNMR Absolute Quantification LCMS LC-MS (Impurity Identification) Purity->LCMS Structural Information HPLC->LCMS Peak Identification qNMR->HPLC Confirms Main Component Purity

Caption: Inter-relationship of orthogonal analytical techniques.

By combining these techniques, a robust and defensible purity value for the 1-methyl-3-propylxanthine reference standard can be established.

Conclusion

The purity analysis of a 1-methyl-3-propylxanthine reference standard is a critical undertaking that demands a well-reasoned and scientifically sound approach. While HPLC provides a powerful and accessible method for routine purity assessment, a comprehensive characterization should leverage orthogonal techniques such as qNMR and LC-MS to ensure the highest level of confidence. By understanding the principles, strengths, and limitations of each method, researchers can design a purity analysis strategy that is not only technically accurate but also provides a trustworthy foundation for all subsequent scientific endeavors.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
  • Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. (2012, November 4). Cellulose Chemistry and Technology.
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  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019, May 14). Semantic Scholar.
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  • HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. (2025, August 6). ResearchGate.
  • Three cases of xanthinuria identified by gas chromatography/mass spectrometry‐based urine metabolomics. PMC.
  • A quantitative method for the analysis of xanthine alkaloids inPaullinia cupana (guarana) by capillary column gas chromatography. (2025, August 6). ResearchGate.

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Validation

A Comparative Analysis of the Binding Affinities of MPX and Enprofylline

A Technical Guide for Researchers in Pharmacology and Drug Development Introduction: Delineating the Pharmacological Profiles of Two Distinct Neuromodulatory and Bronchodilatory Agents In the landscape of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction: Delineating the Pharmacological Profiles of Two Distinct Neuromodulatory and Bronchodilatory Agents

In the landscape of pharmacological research, a nuanced understanding of a compound's interaction with its molecular targets is paramount for the development of novel therapeutics. This guide provides a detailed comparative analysis of two compounds with distinct mechanisms of action and therapeutic indications: MPX , a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, and enprofylline , a xanthine derivative with dual activity as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.

MPX, represented by the research compounds MPX-004 and MPX-007 , offers a high degree of selectivity for a specific subtype of glutamate receptor, implicating its potential in the investigation and treatment of neuropsychiatric and neurodevelopmental disorders where glutamatergic signaling is dysregulated.[1][2] In contrast, enprofylline is primarily utilized as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[3] Its therapeutic effects are attributed to its broader inhibitory action on PDEs and its antagonism of adenosine receptors, which play crucial roles in airway smooth muscle contraction and inflammation.[3][4]

This guide will delve into the quantitative binding affinities of these compounds for their respective targets, provide detailed experimental protocols for the determination of these affinities, and visualize the downstream signaling pathways modulated by their receptor interactions. By presenting this information in a clear and comparative format, we aim to equip researchers with the necessary knowledge to critically evaluate the utility of MPX and enprofylline in their specific research contexts.

Comparative Binding Affinity

The binding affinity of a compound for its target is a critical determinant of its potency and selectivity. The following tables summarize the available binding affinity data for MPX-004, MPX-007, and enprofylline. It is important to note that the metrics used to express affinity (IC50, Ki, and KB) and the experimental systems in which they were determined differ, reflecting the distinct pharmacology of these compounds.

Table 1: Binding Affinity of MPX Compounds for NMDA Receptor Subunits

CompoundTargetAffinity (IC50)Experimental SystemReference
MPX-004 GluN2A79 nMHEK Cells (Ca2+ influx)[1]
GluN2A198 nMXenopus Oocytes (Electrophysiology)[1]
GluN2BNo significant inhibitionHEK Cells (Ca2+ influx)[1]
GluN2DNo significant inhibitionHEK Cells (Ca2+ influx)[1]
MPX-007 GluN2A27 nMHEK Cells (Ca2+ influx)[1]
GluN2A143 nMXenopus Oocytes (Electrophysiology)[1]
GluN2BWeak inhibition at high concentrationsXenopus Oocytes (Electrophysiology)[1]
GluN2DNo significant inhibitionHEK Cells (Ca2+ influx)[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Binding Affinity of Enprofylline for Adenosine Receptors and Phosphodiesterases

TargetAffinityExperimental SystemReference
Adenosine A1 ReceptorKB = 32 µMRat Fat Cell Adenylate Cyclase Assay[4]
Ki = 45 µM[3H]PIA Binding to Rat Fat Cell Membranes[4]
Adenosine A2 ReceptorKB = 130 µMHuman Platelet Adenylate Cyclase Assay[4]
Adenosine A2B ReceptorKi = 7 µMN/A[5]
Phosphodiesterase (Human Platelets)Ki = 15 µMcAMP Phosphodiesterase Activity Assay[4]
Phosphodiesterase (Guinea-Pig Lung)Ki = 130 µMcAMP Phosphodiesterase Activity Assay[4]
Phosphodiesterase (Rat Fat Cells)Ki = 110 µMcAMP Phosphodiesterase Activity Assay[4]

KB (Equilibrium dissociation constant for an antagonist) and Ki (Inhibition constant) are measures of the binding affinity of a ligand to a receptor. A lower value indicates a higher affinity.

Experimental Protocols

A rigorous and well-defined experimental protocol is essential for obtaining reliable and reproducible binding affinity data. The following sections provide detailed, step-by-step methodologies for key experiments used to characterize the binding of MPX and enprofylline to their respective targets.

Protocol 1: Determination of MPX IC50 using a HEK Cell-Based Calcium Influx Assay

This protocol describes a method to determine the IC50 value of MPX compounds for the GluN2A subunit of the NMDA receptor by measuring changes in intracellular calcium concentration ([Ca2+]i) in HEK293 cells expressing the receptor.[1][6]

Materials:

  • HEK293 cells stably expressing human GluN1 and GluN2A subunits

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Glutamate and Glycine stock solutions

  • MPX-004 or MPX-007 stock solution in DMSO

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating:

    • Culture HEK293-GluN1/GluN2A cells to 70-80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Plate cells onto poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Aspirate the culture medium from the cell plate.

    • Add the dye loading solution to each well and incubate for 60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of MPX compounds in Assay Buffer. Include a vehicle control (DMSO) and a positive control (a known NMDA receptor antagonist).

    • After the dye loading incubation, wash the cells gently with Assay Buffer to remove excess dye.

    • Add the MPX compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Receptor Activation and Fluorescence Measurement:

    • Prepare a solution of glutamate and glycine in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC20 or EC50).

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Initiate the kinetic read on the plate reader, establishing a baseline fluorescence.

    • Using the automated liquid handler, add the glutamate/glycine solution to all wells simultaneously.

    • Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response (e.g., 60-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response in each well as a percentage of the control (vehicle-treated) response.

    • Plot the normalized response against the logarithm of the MPX compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis plate_cells Plate HEK-GluN2A Cells incubate_cells Incubate 24-48h plate_cells->incubate_cells load_dye Load with Calcium Dye incubate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells add_mpx Add MPX Compounds wash_cells->add_mpx incubate_mpx Incubate add_mpx->incubate_mpx add_agonist Add Glutamate/Glycine incubate_mpx->add_agonist read_fluorescence Read Fluorescence add_agonist->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data

Caption: Workflow for HEK Cell-Based Calcium Influx Assay.

Protocol 2: Radioligand Binding Assay for Enprofylline at Adenosine Receptors

This protocol outlines a competitive radioligand binding assay to determine the Ki of enprofylline for adenosine A1 and A2A receptors using cell membranes expressing these receptors.[4][7]

Materials:

  • Cell membranes prepared from cells expressing either human adenosine A1 or A2A receptors

  • Radioligand: [3H]DPCPX (for A1) or [3H]ZM241385 (for A2A)

  • Enprofylline stock solution in DMSO

  • Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., 10 µM NECA)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Reaction Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Binding Buffer, radioligand, and vehicle (DMSO).

      • Non-specific Binding: Binding Buffer, radioligand, and a saturating concentration of the non-specific binding control.

      • Competition: Binding Buffer, radioligand, and serial dilutions of enprofylline.

    • The final concentration of the radioligand should be close to its Kd value for the respective receptor.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration and Washing:

    • Pre-soak the filter plate with Binding Buffer.

    • Rapidly transfer the contents of the reaction plate to the filter plate using a filtration manifold under vacuum.

    • Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition wells, express the binding as a percentage of the specific binding in the absence of the competitor (enprofylline).

    • Plot the percentage of specific binding against the logarithm of the enprofylline concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_setup Reaction Setup cluster_binding Binding & Separation cluster_analysis Detection & Analysis prepare_reagents Prepare Reagents (Buffer, Radioligand, Enprofylline) setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate add_membranes Add Cell Membranes setup_plate->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filtrate Filter and Wash incubate->filtrate add_scintillant Add Scintillation Cocktail filtrate->add_scintillant count_radioactivity Scintillation Counting add_scintillant->count_radioactivity calculate_ki Calculate Ki Value count_radioactivity->calculate_ki

Caption: Workflow for Radioligand Binding Assay.

Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for elucidating the functional consequences of ligand binding.

MPX and NMDA Receptor Signaling

MPX compounds act as negative allosteric modulators of the NMDA receptor, specifically at the GluN2A subunit. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca2+ into the neuron.[8] This calcium influx is a critical second messenger that activates numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.[8] By binding to an allosteric site on the GluN2A subunit, MPX reduces the probability of channel opening, thereby dampening the Ca2+ signal and its downstream effects.

G cluster_membrane Postsynaptic Membrane cluster_downstream Intracellular Signaling NMDA_R NMDA Receptor (GluN1/GluN2A) Ca_influx Reduced Ca2+ Influx NMDA_R->Ca_influx Ion Channel Gating MPX MPX MPX->NMDA_R Negative Allosteric Modulation Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R CaM_CaMKII CaM/CaMKII Pathway Ca_influx->CaM_CaMKII CREB CREB Phosphorylation CaM_CaMKII->CREB Gene_expression Altered Gene Expression CREB->Gene_expression

Caption: MPX Signaling Pathway via NMDA Receptor.

Enprofylline's Dual Signaling Pathways

Enprofylline's bronchodilatory and anti-inflammatory effects stem from its interaction with two distinct signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: Enprofylline non-selectively inhibits various PDE isoenzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, enprofylline increases intracellular cAMP levels. In airway smooth muscle cells, elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[9][10]

  • Adenosine Receptor Antagonism: Enprofylline acts as an antagonist at adenosine receptors, particularly A1 and A2B.[4][11] In the airways, adenosine can induce bronchoconstriction and promote inflammation. By blocking adenosine from binding to its receptors, enprofylline prevents these effects. For instance, antagonism of A1 receptors can inhibit the release of bronchoconstrictor mediators from mast cells.

G cluster_pde PDE Inhibition Pathway cluster_adenosine Adenosine Receptor Antagonism Enprofylline_PDE Enprofylline PDE Phosphodiesterase (PDE) Enprofylline_PDE->PDE Inhibition cAMP Increased cAMP PDE->cAMP Degrades PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Enprofylline_Ado Enprofylline AdoR Adenosine Receptor (A1/A2B) Enprofylline_Ado->AdoR Antagonism Bronchoconstriction Inhibition of Bronchoconstriction AdoR->Bronchoconstriction Prevents Adenosine Adenosine Adenosine->AdoR

Caption: Enprofylline's Dual Signaling Pathways.

Conclusion

This guide has provided a comparative overview of the binding affinities and mechanisms of action of MPX and enprofylline. MPX, with its high selectivity for the GluN2A subunit of the NMDA receptor, represents a valuable tool for dissecting the role of this specific receptor subtype in neuronal function and disease. Its potent and selective inhibitory activity makes it a candidate for further investigation in the context of neurological disorders characterized by excessive glutamatergic signaling.

Enprofylline, on the other hand, exhibits a broader pharmacological profile, targeting both phosphodiesterases and adenosine receptors. This dual mechanism contributes to its efficacy as a bronchodilator and anti-inflammatory agent in respiratory diseases. The comparative data and detailed protocols presented herein are intended to serve as a valuable resource for researchers, facilitating informed decisions in the selection and application of these compounds in their respective fields of study. A thorough understanding of their distinct binding characteristics and signaling pathways is fundamental to advancing our knowledge of their therapeutic potential.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
  • Volkmann, R. A., Fanger, C. M., Anderson, D. R., Sirivolu, V. R., Paschetto, K., Gordon, E., ... & Menniti, F. S. (2016). MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit. PLoS ONE, 11(2), e0148129.
  • Chemsrc. (2025, August 25). ENPROFYLLINE. Retrieved from [Link]

  • ResearchGate. (2016, February 10). (PDF) MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit. Retrieved from [Link]

  • PubMed. (2016, February 1). MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit. Retrieved from [Link]

  • Wikipedia. (2023, January 24). Enprofylline. Retrieved from [Link]

  • Souness, J. E., Aldous, D., & Sargent, C. (2000). Immunosuppressive and anti-inflammatory effects of phosphodiesterase 4 inhibitors. Immunology and cell biology, 78(1), 45-53.
  • RCSB PDB. (2016, September 21). 5JTY: Glutamate- and DCKA-bound GluN1/GluN2A agonist binding domains with MPX-007. Retrieved from [Link]

  • PLOS. (2016, February 1). MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from a general protocol outline, specific details may vary.
  • Fredholm, B. B., Persson, C. G., & Wahren, J. (1984). Effects of enprofylline on A1 and A2 adenosine receptors. European journal of pharmacology, 105(3-4), 351-356.
  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2017). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Proceedings of the National Academy of Sciences, 114(33), E6996-E7005.
  • Feoktistov, I., Polosa, R., Holgate, S. T., & Biaggioni, I. (1995). Adenosine A2b receptors evoke interleukin-8 secretion in human mast cells. An enprofylline-sensitive mechanism with implications for asthma.
  • Contractor, A., Klyachko, V. A., & Portera-Cailliau, C. (2015). Early expression of GluN2A-containing NMDA receptors in a model of fragile X syndrome. Journal of neurophysiology, 113(4), 1158-1168.
  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2016). Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors. Neuron, 91(6), 1364-1375.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421-L429.
  • Boison, D. (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A 1 Receptor. International journal of molecular sciences, 22(1), 193.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-8.
  • Barnes, P. J. (2017). Phosphodiesterase inhibitors for chronic obstructive pulmonary disease. The New England journal of medicine, 377(14), 1395-1397.
  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488-520.
  • Pauwels, R. A., & Joos, G. F. (1995). Adenosine-receptor subtypes: their relevance to adenosine-mediated responses in asthma and chronic obstructive pulmonary disease.
  • BindingDB. (n.d.). Ki Summary.
  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Journal of medicinal chemistry, 59(21), 9549-9574.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Biology (Vol. 176, pp. 241-250). Humana Press.
  • Lunell, E., Svedmyr, N., Andersson, K. E., & Persson, C. G. (1982). Effects of enprofylline, a xanthine lacking adenosine receptor antagonism, in patients with chronic obstructive lung disease. European journal of clinical pharmacology, 22(5), 395–402.
  • Persson, C. G., Andersson, K. E., & Kjellin, G. (1986). Effects of enprofylline and theophylline may show the role of adenosine. Life sciences, 38(12), 1057–1072.
  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges?. Nature reviews. Drug discovery, 12(4), 265–286.

Sources

Comparative

Reproducibility Guide: Validating the Renal Protective Efficacy of MPX (Novel Peptide Therapeutic)

Part 1: Executive Summary & Mechanistic Rationale The MPX Candidate MPX is a cationic antimicrobial peptide (AMP) currently under evaluation for its pleiotropic "off-target" protective effects. While originally designed...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The MPX Candidate

MPX is a cationic antimicrobial peptide (AMP) currently under evaluation for its pleiotropic "off-target" protective effects. While originally designed for bactericidal activity against Gram-negative pathogens (via LPS neutralization), emerging data suggests MPX exerts direct renal protective effects by modulating oxidative stress and inflammatory signaling cascades, independent of its antimicrobial load.

The Reproducibility Challenge

In peptide therapeutics, reproducibility is often compromised by batch-to-batch variability, peptide instability, and undefined "protective" mechanisms. Many studies fail to distinguish between direct renal protection (cytoprotection) and indirect benefits (e.g., reduced systemic bacterial load).

This guide establishes a self-validating workflow to isolate and quantify the direct renal protective efficacy of MPX.

Mechanistic Hypothesis

MPX is hypothesized to confer renal protection via a dual-action mechanism:

  • TLR4 Antagonism: Competitive binding to the Lipid A moiety of LPS, preventing TLR4 dimerization on renal tubular epithelial cells (RTECs).

  • Nrf2 Activation: Upregulation of antioxidant response elements (HO-1, SOD), mitigating oxidative damage.

Comparative Landscape

To objectively assess MPX, it must be benchmarked against established therapeutic classes.

Table 1: Comparative Efficacy Landscape

Therapeutic ClassRepresentative AgentMechanism of ActionKey Limitation in Renal Protection
Novel Peptide MPX TLR4 Antagonism + Nrf2 Activation Proteolytic stability; Renal clearance rate
CorticosteroidDexamethasoneBroad NF-κB inhibitionSystemic immunosuppression; Catabolic side effects
AntioxidantN-Acetylcysteine (NAC)Glutathione precursorLow bioavailability; Weak potency in severe AKI
Polymyxin AntibioticPolymyxin B (PMB)LPS NeutralizationNephrotoxic (causes tubular necrosis)

Part 2: Mechanism of Action Visualization

The following diagram illustrates the hypothesized signaling pathway where MPX intercepts the inflammatory cascade.

MPX_Mechanism Figure 1: MPX Dual-Action Mechanism in Renal Tubular Cells LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates MPX MPX (Peptide) MPX->LPS Neutralizes MPX->TLR4 Competes Nrf2 Nrf2 Pathway MPX->Nrf2 Upregulates NFkB NF-κB Complex TLR4->NFkB Phosphorylation Inflammation Inflammation (IL-6, TNF-α) NFkB->Inflammation Transcription OxidativeStress Oxidative Stress (ROS, MDA) Nrf2->OxidativeStress Inhibits Protection Renal Protection (Preserved GFR, Reduced Fibrosis) Inflammation->Protection Reduces OxidativeStress->Protection Reduces

Caption: MPX neutralizes LPS upstream of TLR4 while simultaneously promoting Nrf2-mediated antioxidant defense, resulting in net renal protection.

Part 3: Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol includes mandatory "Stop/Go" checkpoints.

Study Model: LPS-Induced Sepsis-Associated AKI (Mouse)

Rationale: This model mimics the inflammatory storm of sepsis without the confounding variable of live bacterial replication, allowing isolation of MPX's anti-inflammatory/renal-protective properties.

Phase A: Reagent Preparation & Quality Control (The "Trust" Step)
  • MPX Peptide: Purity >98% (HPLC). Endotoxin-free (<0.01 EU/mg).

  • Scramble Peptide (Negative Control): Same amino acid composition, randomized sequence.

  • Vehicle: Sterile Saline (0.9%).

Phase B: Experimental Groups (n=8 per group)
  • Sham: Saline injection (No LPS).

  • Model (AKI): LPS (10 mg/kg i.p.) + Vehicle.

  • Positive Control: LPS + Dexamethasone (5 mg/kg).

  • Experimental: LPS + MPX (Low Dose: 5 mg/kg).

  • Experimental: LPS + MPX (High Dose: 10 mg/kg).

  • Specificity Control: LPS + Scramble Peptide (10 mg/kg).

Phase C: Workflow & Timeline

Workflow T0 T=0h: Induction (LPS i.p. 10mg/kg) T1 T=1h: Treatment (MPX / Dex / Vehicle) T0->T1 Lag Phase T6 T=6h: Early Harvest (Serum Cytokines) T1->T6 Acute Phase T24 T=24h: Endpoint (Kidney Harvest) T6->T24 Injury Phase

Caption: Timeline for LPS-induced AKI model. Treatment is administered 1h post-injury to mimic clinical therapeutic intervention.

Phase D: Step-by-Step Procedure
  • Acclimatization: Mice (C57BL/6, Male, 8-10 weeks) acclimatized for 7 days.

  • Induction (T=0): Administer LPS (Escherichia coli O111:B4) intraperitoneally.

    • Validation Check: Mice must show piloerection and reduced motility within 2 hours.

  • Treatment (T=1h): Administer MPX, Scramble, or Vehicle via tail vein (i.v.) to ensure systemic bioavailability.

    • Expert Insight: Avoid i.p. administration for the peptide treatment to prevent direct physical neutralization of LPS in the peritoneal cavity, which would confound the "renal protective" result.

  • Metabolic Cage (T=12-24h): Collect urine for KIM-1 and NGAL analysis.

  • Termination (T=24h): Cardiac puncture for blood; rapid kidney excision. One kidney snap-frozen (molecular), one fixed in 10% formalin (histology).

Part 4: Data Reporting & Success Criteria

To claim reproducibility, your data must follow this reporting structure.

Table 2: Key Readouts and Success Thresholds

CategoryBiomarkerAssay MethodSuccess Criteria (MPX vs. Model)
Renal Function Serum Creatinine (SCr)Enzymatic AssayReduction > 30% (p<0.05)
BUNColorimetricReduction > 25% (p<0.05)
Tubular Injury NGAL / KIM-1ELISA (Urine/Serum)Reduction > 40% (Significant)
Oxidative Stress MDA (Malondialdehyde)TBARS AssayReduction > 30%
SOD ActivityEnzymatic ActivityIncrease > 20%
Inflammation TNF-α, IL-6ELISA / qPCRReduction > 50%
Histology Tubular Necrosis ScoreH&E StainingScore < 2 (Scale 0-4)
Troubleshooting: Why Reproducibility Fails
  • Failure Mode 1: Endotoxin Contamination. If your MPX peptide stock is contaminated with LPS, it will induce tolerance or exacerbate injury. Solution: Use LAL Chromogenic Endotoxin Quantitation Kit.

  • Failure Mode 2: Peptide Aggregation. MPX is cationic. In high-salt buffers (PBS), it may aggregate. Solution: Reconstitute in water/5% dextrose, verify with Dynamic Light Scattering (DLS).

References

  • Vertex Pharmaceuticals. (2025). Oral administration of antimicrobial peptide MPX can effectively regulate LPS-mediated testicular oxidative stress and blood‒testis barrier damage.[1] National Institutes of Health (NIH). 1[2][3][4][5][6]

  • PLOS Neglected Tropical Diseases. (2023). Human monkeypox infection threat: A comprehensive overview. PLOS. 7

  • ResearchGate. (2025). MPX protects mice against infection with a lethal dose of E. coli. ResearchGate. 8

  • Frontiers in Pharmacology. (2022). Manpixiao Decoction Halted the Malignant Transformation of Precancerous Lesions. Frontiers. 9

  • National Kidney Foundation. (2023). ACE Inhibitors and ARBs: Kidney Protection. Kidney.org. 10

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-methyl-3-propyl-7H-purine-2,6-dione

Executive Safety Summary Substance Identity: 1-Methyl-3-propyl-7H-purine-2,6-dione Common Class: Xanthine Derivative / Adenosine Receptor Antagonist CAS Registry (Analogous): 1-Methyl-3-propylxanthine (Use Read-Across me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance Identity: 1-Methyl-3-propyl-7H-purine-2,6-dione Common Class: Xanthine Derivative / Adenosine Receptor Antagonist CAS Registry (Analogous): 1-Methyl-3-propylxanthine (Use Read-Across methodology from Theophylline/IBMX for safety baselines).[1]

Critical Hazard Alert: As a potent xanthine derivative, this compound acts as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist.[1] While specific LD50 data for this exact analog may be limited, structurally similar compounds (e.g., Theophylline) exhibit Acute Toxicity (Oral) and Respiratory Irritation .[1]

The Primary Risk: Systemic absorption via inhalation of dust or dermal contact with solvent solutions (e.g., DMSO). Inhalation can trigger tachycardia, arrhythmias, or CNS stimulation.

Risk Assessment & PPE Selection Matrix

Effective protection requires matching the barrier to the state of matter. We utilize a Two-Tiered approach: Tier 1 (Solid Handling) and Tier 2 (Solution Handling) .[1]

Tier 1: Handling Pure Powder (Weighing/Transfer)

Risk Driver: Airborne particulate inhalation and electrostatic dispersion.[1]

PPE ComponentSpecificationTechnical Justification
Respiratory N95 or P100 (if outside hood)Xanthine powders are often electrostatic and micronized.[1] Inhalation allows direct entry to the bloodstream via pulmonary alveoli, bypassing first-pass metabolism.[1]
Dermal (Hand) Nitrile (4-5 mil) Provides adequate barrier against dry powders.[1] Latex is discouraged due to allergen potential and poor solvent resistance later.
Eye Protection Chemical Goggles Preferred over safety glasses.[1][2] Fine powders can drift around the sides of standard glasses.
Body Tyvek Lab Coat Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry.[1] Tyvek sheds particulate.[1]
Tier 2: Handling Solutions (Dissolved in DMSO/Ethanol)

Risk Driver: Transdermal permeation.[1] DMSO (Dimethyl sulfoxide) is a common vehicle for xanthines but is a potent skin penetrant that will "carry" the toxin into the bloodstream.

PPE ComponentSpecificationTechnical Justification
Respiratory Fume Hood (Sash <18") Vapor inhalation of solvents is the primary concern here.[1]
Dermal (Hand) Double Gloving Inner: 4 mil Nitrile.[1] Outer: 5-8 mil Nitrile or Neoprene.[1] Reason: DMSO permeates standard nitrile in <10 mins.[1] The outer glove acts as a sacrificial barrier.
Eye Protection Safety Glasses w/ Side Shields Splash protection is the priority.[1]
Body Chemical Apron Recommended if handling volumes >50mL to prevent soak-through of the lab coat.[1]

Operational Workflow: The "Safe-Path" Protocol

This protocol uses a self-validating logic: Check -> Don -> Act -> Decon.

Phase A: Engineering Control Validation

Before opening the vial, verify the Chemical Fume Hood (CFH) or Biological Safety Cabinet (BSC).

  • Maghelic Gauge Check: Ensure pressure is negative (reading between 0.3 – 0.6 inches of water).[1]

  • Airflow Check: Confirm face velocity is 80–100 fpm using a tissue strip or anemometer.[1]

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Xanthines are prone to static charge, causing "jumping" powder.

Phase B: Gowning Logic (Graphviz Visualization)[1]

The order of donning PPE is critical to preventing cross-contamination.

GowningProtocol Start Start: Clean Area Step1 1. Don Shoe Covers (Prevent tracking) Start->Step1 Step2 2. Don Tyvek Lab Coat (Snap to collar) Step1->Step2 Step3 3. Don Inner Gloves (Tuck under cuff) Step2->Step3 Step4 4. Don Eye Protection (Goggles for powder) Step3->Step4 Step5 5. Don Outer Gloves (Over cuff - 'Sacrificial') Step4->Step5 Ready Ready for Synthesis Step5->Ready Verify Seal

Figure 1: Sequential Gowning Protocol to ensure seal integrity.

Phase C: Weighing & Solubilization[1]
  • The "Closed Transfer" Rule: Never transport the open vial across the lab. Open only inside the hood.

  • Weighing:

    • Use a disposable anti-static weighing boat.[1]

    • Technique: Do not tap the spatula on the side of the vial (creates aerosol). Use a gentle rolling motion.

  • Solubilization (DMSO Hazard):

    • Add solvent slowly down the side of the vessel to minimize splashing.

    • Critical Stop: If a drop lands on your outer glove, STOP .[1] Doff the outer glove immediately, wash hands (even if inner glove is intact), and don a fresh outer glove.

Decontamination & Disposal[3]

Xanthines are stable compounds.[1][3] Simple water rinsing is insufficient.[1]

Surface Decontamination[1]
  • Solvent Wipe: Wipe the work area with a paper towel soaked in 70% Ethanol.[1] This solubilizes residual xanthine powder.

  • Soap & Water: Follow with a detergent scrub to remove the ethanol residue.[1]

  • UV Inactivation: Not effective for this chemical class.[1]

Waste Streams
  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.[1]

  • Liquid Waste: Solutions containing 1-methyl-3-propyl-7H-purine-2,6-dione must be segregated into Halogenated (if chloroform used) or Non-Halogenated (if DMSO/Ethanol used) solvent waste streams.[1] Label clearly: "Contains Toxic Xanthine Derivatives."

Emergency Response Logic

If PPE fails, the physiological response to xanthines (adenosine antagonism) is rapid.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Dermal (Solution) Type->Skin Action1 Remove to Fresh Air Sit Upright Inhalation->Action1 Action2 Wash 15 mins Soap & Water Skin->Action2 Monitor Monitor Cardiac Rhythm (Pulse/ECG) Action1->Monitor Action2->Monitor Medical Seek Medical Aid (Mention: PDE Inhibitor) Monitor->Medical

Figure 2: Emergency Triage for Xanthine Exposure.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2153, Theophylline (Structural Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-methyl-3-propyl-7H-purine-2,6-dione
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1-methyl-3-propyl-7H-purine-2,6-dione
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